molecular formula C10H7F3N2 B1271883 8-(Trifluoromethyl)quinolin-4-amine CAS No. 243977-15-3

8-(Trifluoromethyl)quinolin-4-amine

货号: B1271883
CAS 编号: 243977-15-3
分子量: 212.17 g/mol
InChI 键: JTMLOHYYNHRKTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(Trifluoromethyl)quinolin-4-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMLOHYYNHRKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371050
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243977-15-3
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243977-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-(Trifluoromethyl)quinolin-4-amine (CAS No. 243977-15-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, most notably the presence of a trifluoromethyl group on the quinoline scaffold, impart desirable physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its role in the development of anticancer and antimalarial drugs. The document summarizes key biological data of closely related derivatives, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Core Compound Properties

This compound is a stable organic compound recognized for its enhanced chemical stability and reactivity conferred by the trifluoromethyl group.[1]

PropertyValueReference
CAS Number 243977-15-3[1][2]
Molecular Formula C₁₀H₇F₃N₂[1][2]
Molecular Weight 212.17 g/mol [1][2]
IUPAC Name This compoundN/A
SMILES C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N[2]
Storage Conditions Keep in dark place, Sealed in dry, Room Temperature[2]

Synthesis

A plausible synthetic pathway is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 4-trifluoromethyl quinoline derivatives, a proline potassium salt has been shown to be a superior catalyst in the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds under mild conditions.[3]

Another general and widely used method for the preparation of 4-aminoquinolines is the reaction of a corresponding 4-chloroquinoline with an amine.[4] This reaction can be carried out under conventional heating, microwave irradiation, or ultrasound conditions.[5] For instance, a mixture of a 7-substituted-4-chloro-quinoline and an amine can be heated to 120–130 °C for several hours.[4]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2-Amino-3-(trifluoromethyl)benzaldehyde Reaction Friedländer Annulation (Base-catalyzed condensation) Reactant1->Reaction Reactant2 Compound with active methylene group (e.g., Acetonitrile) Reactant2->Reaction Product This compound Reaction->Product

Figure 1: Conceptual Synthetic Pathway for this compound.

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antimalarial and anticancer agents.[1] The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.[6]

Anticancer Activity

Derivatives of 2-(trifluoromethyl)quinolin-4-amine have been designed and synthesized as potent antitumor agents.[7] These compounds have demonstrated significant anti-proliferative activities against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells.[7]

Compound DerivativeCell LineIC₅₀ (µM)Reference
Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative)PC30.49[7]
K5620.08[7]
HeLa0.01[7]

The mechanism of action for some of these derivatives involves the inhibition of microtubule polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[7] Quinoline derivatives are also known to target various signaling pathways implicated in cancer, such as the PI3K/AkT/mTOR, c-Met, VEGF, and EGF receptor pathways.[8]

Anticancer_Mechanism cluster_compound Compound Action cluster_cellular_target Cellular Target cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome Compound 2-(Trifluoromethyl)quinolin-4-amine Derivatives Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization MitoticSpindle Mitotic Spindle Formation Polymerization->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Proposed Mechanism of Anticancer Activity for Related Quinoline Derivatives.
Antimalarial Activity

The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drugs. Derivatives of 8-(trifluoromethyl)quinoline have been investigated for their antimalarial properties. For instance, a series of 2,8-bis(trifluoromethyl)quinoline derivatives have shown in vitro activity against the chloroquine-sensitive (D10) strain of Plasmodium falciparum.[9] The proposed mechanism for some of these compounds is the inhibition of hemozoin formation through binding to DNA by intercalation.[6][9]

Compound DerivativeP. falciparum StrainIC₅₀ (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD104.8[9]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD105.2[9]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds related to this compound are provided below as examples.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the evaluation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives.[7]

  • Cell Seeding: Cancer cell lines (e.g., PC3, K562, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Test Compound at various concentrations Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for formazan formation AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC₅₀ values MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

Figure 3: Workflow for the In Vitro MTT Anticancer Assay.
In Vitro Antimalarial Activity Assay

This protocol is based on the evaluation of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives against P. falciparum.[9]

  • Parasite Culture: The chloroquine-sensitive D10 strain of P. falciparum is maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Setup: Asynchronous cultures of P. falciparum are incubated with the test compounds at various concentrations in 96-well plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂) for a defined period (e.g., 48 hours).

  • Parasite Growth Assessment: Parasite growth inhibition is determined using a suitable method, such as microscopic counting of Giemsa-stained smears or a biochemical assay (e.g., measuring parasite-specific lactate dehydrogenase activity).

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Conclusion

This compound is a compound of significant interest due to its utility as a versatile building block in the synthesis of potentially bioactive molecules. While direct and extensive biological data for the parent compound are limited in publicly accessible literature, the demonstrated potent anticancer and antimalarial activities of its close derivatives underscore the importance of the this compound scaffold. Further research into the synthesis of novel derivatives and a more in-depth exploration of their mechanisms of action and specific molecular targets are warranted. This could lead to the development of new and effective therapeutic agents for the treatment of cancer and infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to build upon in their exploration of this promising chemical entity.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 8-(Trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 8-position of the quinoline-4-amine scaffold imparts unique electronic properties that can enhance metabolic stability, membrane permeability, and target binding affinity. This document summarizes key physicochemical parameters, provides detailed experimental protocols for their determination, and outlines a common synthetic route. The information presented herein is intended to serve as a valuable resource for researchers involved in the design and development of novel therapeutics based on the quinoline scaffold.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While specific experimental data for this compound is limited in publicly accessible literature, a combination of data from closely related analogs and computational predictions allows for a reliable estimation of its properties.

Structural and General Information
PropertyValueSource
IUPAC Name This compound-
CAS Number 243977-15-3Chem-Impex[1]
Molecular Formula C₁₀H₇F₃N₂Chem-Impex[1]
Molecular Weight 212.17 g/mol Chem-Impex[1]
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NAchmem
Quantitative Physicochemical Data

The following table summarizes available experimental data for closely related isomers and predicted values for the target compound. These values provide a strong basis for understanding the likely physicochemical profile of this compound.

PropertyThis compound (Predicted/Estimated)8-(Trifluoromethyl)quinolin-4-ol (Experimental/Predicted)7-(Trifluoromethyl)quinolin-2-amine (Experimental/Predicted)4-Amino-2-(trifluoromethyl)quinoline (Experimental/Predicted)
Melting Point (°C) ~170-180 (Estimated)174-176[2]174-177[3]138-140[4]
Boiling Point (°C) > 300 (Estimated)311.9 ± 37.0 (Predicted)[2]306.6 ± 37.0 (Predicted)[3]308.8 ± 42.0 (Predicted)[4]
pKa (Conjugate Acid) ~8-9 (Estimated)3.51 ± 0.40 (Predicted, for the phenol)[2]Not Available8.73 ± 0.50 (Predicted)[4]
LogP (Octanol/Water Partition) ~2.8 (Estimated)Not Available2.77 (Predicted)[3]Not Available
Aqueous Solubility Sparingly Soluble (Estimated)Not AvailableNot AvailableNot Available

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a two-step sequence involving the formation of a 4-chloroquinoline intermediate followed by nucleophilic aromatic substitution with an amine source.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline cluster_1 Step 2: Amination 2-(Trifluoromethyl)aniline 2-(Trifluoromethyl)aniline Intermediate_A Gould-Jacobs Reaction Intermediate 2-(Trifluoromethyl)aniline->Intermediate_A Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_A 4-Hydroxy-8-(trifluoromethyl)quinoline 4-Hydroxy-8-(trifluoromethyl)quinoline Intermediate_A->4-Hydroxy-8-(trifluoromethyl)quinoline Thermal Cyclization 4-Chloro-8-(trifluoromethyl)quinoline 4-Chloro-8-(trifluoromethyl)quinoline 4-Hydroxy-8-(trifluoromethyl)quinoline->4-Chloro-8-(trifluoromethyl)quinoline Chlorination POCl3 Phosphorus oxychloride (POCl₃) POCl3->4-Chloro-8-(trifluoromethyl)quinoline 4-Chloro-8-(trifluoromethyl)quinoline_2 4-Chloro-8-(trifluoromethyl)quinoline Final_Product This compound 4-Chloro-8-(trifluoromethyl)quinoline_2->Final_Product Ammonia_source Ammonia Source (e.g., NH₄OH, NH₃ gas) Ammonia_source->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

This protocol is based on established methods for the synthesis of substituted 4-chloroquinolines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)aniline and diethyl malonate in a suitable high-boiling solvent such as diphenyl ether.

  • Gould-Jacobs Reaction: Heat the mixture to reflux to facilitate the initial condensation and subsequent thermal cyclization to form 4-hydroxy-8-(trifluoromethyl)quinoline. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline intermediate. Isolate the solid by filtration and wash with the non-polar solvent.

  • Chlorination: In a separate flask, carefully add the dried 4-hydroxy-8-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Final Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude 4-chloro-8-(trifluoromethyl)quinoline.

  • Purification: Isolate the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Experimental Protocol: Amination of 4-Chloro-8-(trifluoromethyl)quinoline
  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-8-(trifluoromethyl)quinoline in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or introduce ammonia gas.

  • Reaction: Seal the vessel and heat the mixture at a temperature typically ranging from 120-160 °C for several hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • Work-up: After cooling the vessel to room temperature, vent any excess pressure. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination
  • Sample Preparation: A small amount of the purified, crystalline solid is placed in a capillary tube.

  • Apparatus: A standard melting point apparatus is used.

  • Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)
  • System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other. The two phases are then separated.

  • Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.

  • Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Significance and Potential Applications

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly for the treatment of malaria. The introduction of a trifluoromethyl group can significantly impact the biological activity of these molecules.

Logical Relationship of Trifluoromethyl Group to Biological Activity

G CF3_group Trifluoromethyl (CF₃) Group Properties Unique Physicochemical Properties CF3_group->Properties Lipophilicity Increased Lipophilicity Properties->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Properties->Metabolic_Stability Binding_Affinity Altered Target Binding Affinity Properties->Binding_Affinity Membrane_Permeability Enhanced Membrane Permeability Lipophilicity->Membrane_Permeability Reduced_Metabolism Reduced Oxidative Metabolism Metabolic_Stability->Reduced_Metabolism Potency Increased Potency and Efficacy Binding_Affinity->Potency Biological_Outcomes Improved Biological Outcomes Membrane_Permeability->Biological_Outcomes Reduced_Metabolism->Biological_Outcomes Potency->Biological_Outcomes

Caption: Impact of the trifluoromethyl group on molecular properties and biological activity.

The electron-withdrawing nature of the trifluoromethyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. Furthermore, the C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. These modified properties make trifluoromethyl-substituted quinolines, such as this compound, attractive candidates for development as anticancer and antimalarial agents.[1]

Safety Information

Based on available data for the target compound and related structures, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in drug discovery, owing to the advantageous properties conferred by the trifluoromethyl group. While experimental data on its physicochemical properties are not extensively available, this guide provides a robust framework based on data from analogous compounds and established predictive models. The outlined synthetic routes and experimental protocols offer a practical starting point for researchers aiming to synthesize and characterize this and related molecules. Further experimental validation of the predicted properties is encouraged to fully elucidate the potential of this compound in the development of new therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and pKa values of 8-(Trifluoromethyl)quinolin-4-amine, a key intermediate in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on analogous quinoline derivatives and established predictive models to offer valuable insights for researchers.

Core Physicochemical Properties: Solubility and pKa

Understanding the solubility and ionization constant (pKa) of a compound is fundamental in drug discovery and development. These parameters significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Solubility Profile

Quinoline itself is sparingly soluble in cold water but demonstrates increased solubility in hot water and is readily soluble in many organic solvents.[1][2] The solubility of substituted quinolines is influenced by the nature and position of the substituent groups. The presence of a trifluoromethyl group, a lipophilic moiety, is expected to decrease aqueous solubility compared to the parent quinoline. Conversely, the amine group can be protonated at acidic pH, leading to the formation of a more soluble salt.

General Solubility Trends for Quinoline Amines:

  • Aqueous Solubility: Generally low, but significantly increases in acidic conditions due to the protonation of the amino group.[3]

  • Organic Solvent Solubility: Typically soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3] Solubility in non-polar solvents like hexane is expected to be lower.

Table 1: Predicted and Qualitative Solubility of this compound

Solvent SystemExpected SolubilityRationale
Water (neutral pH)LowThe hydrophobic quinoline core and trifluoromethyl group limit solubility.
Aqueous Acid (e.g., 0.1 M HCl)Higher than neutral waterProtonation of the 4-amino group forms a more soluble salt.
EthanolSolublePolar protic nature of ethanol facilitates dissolution.
MethanolSolubleSimilar to ethanol, its polarity allows for good interaction.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
DichloromethaneLikely SolubleA common solvent for many organic compounds.
HexaneLowThe non-polar nature of hexane is not conducive to dissolving the polar amine.
Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base. For this compound, the basicity of the quinoline nitrogen and the 4-amino group are the primary determinants of its pKa. The electron-withdrawing nature of the trifluoromethyl group at the 8-position is expected to decrease the basicity (lower the pKa) of both nitrogen atoms compared to unsubstituted quinoline.

While an experimental pKa for this compound is not documented in the searched literature, a predicted pKa value for the structurally related compound, 8-(Trifluoromethyl)quinolin-4-ol, is available.

Table 2: Predicted pKa Value for a Structurally Related Compound

CompoundPredicted pKaPrediction Method
8-(Trifluoromethyl)quinolin-4-ol3.51 ± 0.40Not Specified[4]

It is important to note that the pKa of the 4-amino derivative will differ from the 4-ol derivative. Generally, an amino group is more basic than a hydroxyl group in this context. Therefore, the pKa of this compound is likely to be higher than 3.51. For comparison, the pKa of the parent quinoline is approximately 4.9. The trifluoromethyl group will lower this, but the 4-amino group will increase it relative to the 4-ol. A reasonable estimation would place the pKa of the quinoline nitrogen in the range of 3-5. The amino group itself would have a separate, higher pKa.

Experimental Protocols

For researchers requiring precise data, the following sections detail standardized experimental protocols for determining the solubility and pKa of this compound.

Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Filter or centrifuge to remove undissolved solid E->F G Quantify concentration of dissolved compound (e.g., by HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration is the thermodynamic solubility.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water or co-solvent B Calibrate pH meter A->B C Immerse pH electrode B->C D Add titrant (acid or base) in small increments C->D E Record pH after each addition D->E F Plot pH vs. volume of titrant E->F G Determine equivalence point(s) (inflection point of the curve) F->G H Calculate pKa from the half-equivalence point(s) G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water. If the aqueous solubility is low, a co-solvent system (e.g., water-methanol) can be used. The concentration should be in the range of 1-10 mM.

    • The solution should be free of dissolved carbon dioxide, which can be achieved by sparging with nitrogen.

  • Titration Setup:

    • Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments using a burette.

    • After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest slope on the titration curve, which can be determined from the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated.

Signaling Pathways and Logical Relationships

While specific signaling pathway involvement for this compound is not detailed in the provided search results, quinoline-based compounds are known to be scaffolds for various biologically active molecules, including kinase inhibitors. The logical relationship for its utility in drug discovery is based on its role as a versatile chemical building block.

G A This compound (Building Block) B Chemical Synthesis (e.g., amidation, substitution) A->B C Library of Novel Quinoline Derivatives B->C D Biological Screening (e.g., kinase assays, anti-proliferative assays) C->D E Identification of Bioactive 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role in Drug Discovery Workflow.

This diagram illustrates the logical progression from this compound as a starting material to the development of a potential drug candidate through chemical synthesis and biological evaluation.

References

Synthesis Precursors for 8-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis precursors and methodologies for preparing 8-(trifluoromethyl)quinolin-4-amine, a crucial scaffold in medicinal chemistry. The strategic selection of precursors is paramount for achieving efficient and high-yield synthesis of this versatile compound. This document outlines the primary synthetic routes, details experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthesis Strategies and Precursors

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the quinoline core, followed by the introduction or modification of the amine group at the C4 position. The choice of initial precursors is dictated by the strategy for forming the quinoline ring. A common and effective approach is the cyclization of an appropriately substituted aniline with a three-carbon component.

A key precursor for introducing the 8-(trifluoromethyl) moiety is 2-amino-3-(trifluoromethyl)benzonitrile . This compound provides the trifluoromethyl group at the desired position relative to the amine, which will ultimately become the nitrogen atom of the quinoline ring.

Another critical precursor is 2-(Trifluoromethyl)aniline . This aniline derivative is frequently used in classic quinoline syntheses, such as the Combes or a modified Conrad-Limpach reaction, to build the 8-(trifluoromethyl)quinoline core.

Synthetic Pathways and Methodologies

Two primary retrosynthetic pathways are considered for the synthesis of this compound.

Pathway 1: Construction of the Quinoline Ring followed by Amination

This widely-used strategy involves the initial synthesis of an 8-(trifluoromethyl)quinolin-4-ol or 8-(trifluoromethyl)quinolin-4-chloride intermediate, which is then converted to the final 4-amino product.

  • Step 1: Cyclization to form 8-(Trifluoromethyl)quinolin-4-ol. This is often achieved through a reaction analogous to the Conrad-Limpach synthesis, where 2-(Trifluoromethyl)aniline is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like polyphosphoric acid.

  • Step 2: Chlorination of the 4-hydroxyquinoline. The resulting 8-(trifluoromethyl)quinolin-4-ol is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield 8-(trifluoromethyl)-4-chloroquinoline.

  • Step 3: Nucleophilic Aromatic Substitution (SNA_r) to introduce the 4-amino group. The 4-chloroquinoline is a key intermediate that readily undergoes nucleophilic aromatic substitution with various amines. To obtain the primary 4-amine, a common method is to use a protected amine source, such as an alkyl diamine, followed by deprotection. Alternatively, direct amination can be achieved under specific conditions.

Pathway 2: Direct Cyclization to form a 4-Aminoquinoline Derivative

While less common, some methods aim for a more direct formation of the 4-aminoquinoline structure. One such approach is the intramolecular cyclization of imine derivatives formed from 2-aminobenzonitrile precursors.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol

This protocol is adapted from the synthesis of similar quinolinol structures.

  • Reactants: 2-(Trifluoromethyl)aniline and ethyl acetoacetate.

  • Reagents: Polyphosphoric acid (PPA).

  • Procedure:

    • To a round-bottom flask, add 2-(Trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

    • Add polyphosphoric acid (approx. 10 times the weight of the aniline).

    • Heat the reaction mixture to 140-150 °C with stirring for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the solid product, 8-(trifluoromethyl)quinolin-4-ol, under vacuum.

Protocol 2: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline
  • Reactant: 8-(Trifluoromethyl)quinolin-4-ol.

  • Reagent: Phosphoryl chloride (POCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in an excess of phosphoryl chloride (5-10 eq).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

Protocol 3: Synthesis of this compound

This protocol is based on the general synthesis of 4-aminoquinolines from their 4-chloro precursors.[3]

  • Reactant: 4-Chloro-8-(trifluoromethyl)quinoline.

  • Reagent: Ammonium hydroxide or an appropriate amine source in a sealed vessel.

  • Procedure:

    • Place 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq) in a pressure vessel.

    • Add an excess of concentrated ammonium hydroxide.

    • Seal the vessel and heat to 120-150 °C for 12-24 hours.

    • After cooling, vent the vessel carefully.

    • Collect the precipitated product by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound via the quinolinol intermediate pathway. Yields can vary based on reaction scale and purification methods.

Reaction StepStarting Material(s)ProductTypical Yield (%)
Cyclization 2-(Trifluoromethyl)aniline, Ethyl acetoacetate8-(Trifluoromethyl)quinolin-4-ol85-95%
Chlorination 8-(Trifluoromethyl)quinolin-4-ol4-Chloro-8-(trifluoromethyl)quinoline70-85%
Amination 4-Chloro-8-(trifluoromethyl)quinolineThis compound60-75%

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination Aniline 2-(Trifluoromethyl)aniline Quinolinol 8-(Trifluoromethyl)quinolin-4-ol Aniline->Quinolinol PPA, 150°C Ketoester Ethyl Acetoacetate Ketoester->Quinolinol PPA, 150°C Chloroquinoline 4-Chloro-8-(trifluoromethyl)quinoline Quinolinol->Chloroquinoline POCl₃, Reflux FinalProduct This compound Chloroquinoline->FinalProduct NH₄OH, 150°C Experimental_Workflow Start Start: Precursor Assembly Cyclization Cyclization Reaction (PPA) Start->Cyclization Workup1 Quench with Ice Water & Filtration Cyclization->Workup1 Chlorination Chlorination Reaction (POCl₃) Workup1->Chlorination Quinolinol Intermediate Workup2 Quench with Ice & Neutralization Chlorination->Workup2 Amination Amination in Pressure Vessel Workup2->Amination Chloroquinoline Intermediate Purification Filtration & Recrystallization Amination->Purification End Final Product: This compound Purification->End

References

Spectroscopic Data for 8-(Trifluoromethyl)quinolin-4-amine and a Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ)

This section details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Mass spectrometry (MS) data for this compound was not available in the cited sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of AMTQ were recorded in DMSO-d6.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts for 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6 [1]

Atom PositionExperimental ¹³C Chemical Shift (δ, ppm)
C2159.8
C4159.8
C5160.9

Note: A complete list of proton and carbon chemical shifts was not fully detailed in the provided search results. The available data has been presented.

Infrared (IR) Spectroscopy

The FT-IR spectrum of AMTQ was recorded at room temperature.[2]

Table 2: Key FT-IR Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline [2]

Vibrational ModeExperimental Frequency (cm⁻¹)
N-H stretching3383
C-H stretching (aromatic)3072, 3099 (from FT-Raman)
C=C stretching1569, 1619, 1638
N-H deformation (δNH₂)1592
C-N stretching1076

Experimental Protocols

The following methodologies were reported for the spectroscopic analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

NMR Spectroscopy Protocol

The ¹H and ¹³C NMR spectra were acquired for a sample of AMTQ dissolved in deuterated dimethyl sulfoxide (DMSO-d6).[1] The specific type of NMR spectrometer and its operating frequency were not detailed in the provided abstracts.

IR Spectroscopy Protocol

The FT-IR spectrum was obtained for a sample of AMTQ at room temperature in the range of 4000 cm⁻¹ to 400 cm⁻¹.[2] The sample was prepared as a potassium bromide (KBr) disc.[2] The analysis was performed on a Mattson 1000 FTIR spectrometer, which was calibrated using polystyrene bands.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., 8-(Trifluoromethyl)quinolin-4-amine) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Disc or Nujol Mull Sample->Prep_IR Prep_MS Prepare for Ionization Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (¹H, ¹³C) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Interpret Structural Elucidation & Characterization Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative strategy in medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity. When coupled with the quinoline core, a "privileged scaffold" renowned for its presence in a multitude of bioactive compounds, the resulting trifluoromethylated quinolines have given rise to a class of molecules with profound therapeutic impact. This technical guide delves into the discovery, history, and key experimental methodologies behind these remarkable compounds, providing a comprehensive resource for professionals in drug discovery and development.

A Historical Trajectory: From Antimalarials to Anticancer Agents

The story of trifluoromethylated quinolines is intrinsically linked to the fight against malaria. The development of the 4-aminoquinoline drug, chloroquine, in 1934 marked a significant milestone in antimalarial therapy. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new and more effective agents. This led to the synthesis of mefloquine , a potent antimalarial containing two trifluoromethyl groups, at the Walter Reed Army Institute of Research (WRAIR) in the 1970s.[1][2][3] Mefloquine's development was a collaborative effort involving the US Army Medical Research and Development Command, the World Health Organization (WHO/TDR), and Hoffman-La Roche, Inc.[1] It demonstrated efficacy in preventing falciparum malaria in 1974 and was subsequently used as a successful treatment.[1]

The success of mefloquine highlighted the advantageous properties conferred by the trifluoromethyl group. This sparked broader interest in exploring the incorporation of this moiety into the quinoline scaffold for various therapeutic applications. Researchers began to systematically investigate the synthesis and biological activities of a wide range of trifluoromethylated quinoline derivatives, leading to the discovery of compounds with potent anticancer, antiepileptic, and analgesic properties.[4][5][6] The unique electronic properties of the CF₃ group often lead to enhanced biological activity and improved pharmacokinetic profiles.[7][8]

Core Physical and Biological Properties

The physicochemical properties of trifluoromethylated quinolines are crucial for their biological function and drug-likeness. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity (pKa) of the quinoline nitrogen and the overall lipophilicity (logP) of the molecule. These parameters, in turn, affect solubility, membrane permeability, and binding interactions with biological targets.

Table 1: Physical Properties of Selected Trifluoromethyl-Substituted Quinolines
Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKa (Predicted)logPReference
2-(Trifluoromethyl)quinoline2-CF₃58-62---[9]
7-(Trifluoromethyl)quinoline7-CF₃65-67236.6 (at 762 Torr)2.55-[9][10]
4-Chloro-7-(trifluoromethyl)quinoline4-Cl, 7-CF₃69-71---[1]
2,8-Bis(trifluoromethyl)-4-quinolinol2-CF₃, 8-CF₃, 4-OH128-130---[11]

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

The biological activity of trifluoromethylated quinolines is diverse and potent. In the realm of oncology, numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Fluorinated Quinoline Derivatives
CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
6a 8-F, 2,3-di-CH₃, 4-O-benzoylMDA-MB-468 (TNBC)2.5-5[12]
6b 8-F, 2,3-di-CH₃, 4-O-(4-F-benzoyl)MDA-MB-468 (TNBC)2.5-5[12]
6d 8-F, 2,3-di-CH₃, 4-O-(3,4-di-F-benzoyl)MDA-MB-468 (TNBC)4.0[12]
6f 8-F, 2,3-di-CH₃, 4-O-(4-CH₃-benzoyl)MDA-MB-468 (TNBC)2.5-5[12]
PQQ 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amineHL-60 (Leukemia)0.064[5]

Key Synthetic Methodologies: Building the Trifluoromethylated Quinoline Core

Several synthetic strategies have been developed to construct the trifluoromethylated quinoline scaffold. The Combes and Gould-Jacobs reactions are two of the most classical and widely used methods.

The Combes Quinoline Synthesis

First reported by Combes in 1888, this reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[7][13] The regioselectivity of the reaction is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(Trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).

  • Acid Catalyst: Add polyphosphoric acid (4.0 g) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 3 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction by pouring the mixture into ice water (50 mL).

  • Extraction: Extract the product with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a beige solid.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-(Trifluoromethyl)aniline P1 Mixing A->P1 B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->P1 C Polyphosphoric Acid (Catalyst) C->P1 P2 Heating (120°C, 3h, N2) P1->P2 P3 Quenching (Ice Water) P2->P3 P4 Extraction (DCM) P3->P4 P5 Purification P4->P5 D 2,8-Bis(trifluoromethyl)-4-quinolinol P5->D

Combes Synthesis Workflow
The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described in 1939, is another versatile method for synthesizing 4-hydroxyquinolines.[14][15] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[15]

  • Initial Condensation: In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture at 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.

  • Cyclization: In a separate flask, heat Dowtherm A to 250 °C. Slowly add the reaction mixture from the previous step to the hot Dowtherm A. Maintain the temperature at 250 °C and reflux for 30-60 minutes.

  • Isolation: Allow the mixture to cool to room temperature. Add hexane to facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A. Dry the product under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-(Trifluoromethyl)aniline P1 Condensation (125°C) A->P1 B Diethyl ethoxymethylenemalonate B->P1 P2 Cyclization in Dowtherm A (250°C) P1->P2 P3 Isolation & Purification P2->P3 C Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate P3->C

Gould-Jacobs Reaction Workflow

Mechanisms of Action: Targeting Critical Cellular Pathways

The therapeutic efficacy of trifluoromethylated quinolines stems from their ability to interact with and modulate key biological pathways.

Mefloquine: Inhibition of Parasitic Protein Synthesis

The primary mechanism of action of mefloquine against P. falciparum is the inhibition of protein synthesis by directly binding to the parasite's 80S ribosome.[4][16] Cryo-electron microscopy studies have revealed that the (+)-enantiomer of mefloquine binds to the GTPase-associated center on the large subunit of the ribosome, thereby stalling protein translation and leading to parasite death.[4]

G Mefloquine Mefloquine Parasite P. falciparum Mefloquine->Parasite Ribosome 80S Ribosome Mefloquine->Ribosome Binds to GTPase-associated center Parasite->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Leads to

Mefloquine's Mechanism of Action
Inhibition of the PI3K/Akt/mTOR Pathway in Cancer

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[17] Its dysregulation is a hallmark of many cancers.[17] Several quinoline derivatives, including trifluoromethylated analogs, have been developed as potent inhibitors of this pathway.[5][17] These inhibitors can target one or more kinases in the pathway, such as PI3K, Akt, or mTOR, leading to the induction of apoptosis and the suppression of tumor growth.[5][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Trifluoromethylated Quinoline Inhibitor Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

PI3K/Akt/mTOR Pathway Inhibition

Conclusion and Future Perspectives

The journey of trifluoromethylated quinolines from their origins as antimalarial agents to their current status as promising candidates for a range of diseases is a testament to the power of medicinal chemistry. The strategic incorporation of the trifluoromethyl group has consistently yielded compounds with enhanced potency and favorable pharmacokinetic properties. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for further screening and optimization. As our understanding of the molecular drivers of disease deepens, the rational design of novel trifluoromethylated quinoline derivatives targeting specific biological pathways will undoubtedly continue to be a fruitful area of research, offering hope for the development of next-generation therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Investigations of Substituted Quinolines for Drug Development

This technical guide provides a comprehensive overview of the application of quantum chemical methods in the study of substituted quinolines, a crucial scaffold in medicinal chemistry. We delve into the computational protocols, key molecular descriptors, and their correlation with biological activity, offering a framework for the rational design of novel therapeutic agents.

Introduction: The Significance of Quinolines and Computational Chemistry

The quinoline ring is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antioxidant, and anti-inflammatory effects.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for drug discovery.

Quantum chemical investigations have become an indispensable tool in modern drug development, providing profound insights into the electronic structure, reactivity, and intermolecular interactions of molecules.[4][5] By calculating a range of molecular properties, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models.[6] These models are instrumental in predicting the biological activity of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly synthesis and screening.[5][6]

Core Computational Methodologies

The foundation of in silico studies on substituted quinolines lies in the accurate calculation of their molecular properties. Density Functional Theory (DFT) is the most widely employed method due to its excellent balance of computational cost and accuracy.[4][7]

Detailed Computational Protocol:

A typical computational workflow for investigating substituted quinolines involves the following steps:

  • Structure Drawing and Pre-optimization: The 2D structure of the substituted quinoline is drawn using molecular editing software. A preliminary geometry optimization is often performed using molecular mechanics methods (e.g., MM2) to obtain a reasonable starting conformation.[6]

  • Geometry Optimization: The final geometry optimization is carried out using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.[4][8][9]

  • Basis Set Selection: The choice of basis set is crucial for the accuracy of the calculations. Pople-style basis sets such as 6-31G(d), 6-31+G(d,p), and 6-311G are commonly used for quinoline derivatives.[4][6][9] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential hydrogen bonding.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[10]

  • Property Calculations: Once a stable structure is obtained, various quantum chemical descriptors are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE).[2][4][11]

    • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[1][11]

    • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, properties like chemical hardness, softness, electronegativity, and chemical potential can be derived.[2][3][8]

    • Dipole Moment: Provides information about the overall polarity of the molecule.[4][11]

    • Natural Bond Orbital (NBO) Analysis: Investigates hyper-conjugative interactions and charge delocalization within the molecule.[1]

  • Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which can then be compared with experimental data for validation.[2][3][8]

Software: The Gaussian suite of programs is frequently cited as the software used to perform these DFT calculations.[9] GaussView is often used for visualization of the results.[12]

Visualization of the Computational Workflow

The logical flow from the initial molecular design to the final analysis can be represented as follows:

G Computational Workflow for Substituted Quinolines cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Application & Validation A 1. Molecular Structure Input (Substituted Quinoline) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4a. FMO Analysis (HOMO, LUMO, Energy Gap) C->D E 4b. MEP Surface (Reactivity Sites) C->E F 4c. Global Descriptors (Hardness, Electronegativity) C->F G 4d. NBO Analysis (Charge Delocalization) C->G H 5. QSAR Model Development D->H I 6. Molecular Docking (Target Protein Interaction) D->I E->H E->I F->H F->I G->H G->I J 7. Prediction of Biological Activity H->J I->J K 8. Experimental Validation (Synthesis & Bio-assay) J->K

Caption: A typical workflow for the quantum chemical investigation of substituted quinolines.

Key Quantum Chemical Descriptors and Their Significance

The calculated properties, often referred to as quantum chemical descriptors, provide valuable information about the behavior of the molecules.

  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor for molecular stability and reactivity.[2] A large energy gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer.[2]

  • Molecular Electrostatic Potential (MEP): The MEP surface is a 3D plot of the electrostatic potential that helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. It is a valuable tool for understanding drug-receptor interactions.[1][11]

Data Presentation: Calculated Properties of Substituted Quinolines

The following tables summarize representative quantitative data from quantum chemical studies on various substituted quinolines.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Quinoline (unsubstituted)-6.646-1.8164.83[4]
4-amino-2-methyl-8-(trifluoromethyl)quinoline---[10]
Various Quinoline Derivatives---[2][11]
2-Styrylquinoline Derivatives---[13]

Note: Specific values for substituted derivatives are often presented in extensive tables within the source publications. The data here indicates the type of information available.

Table 2: Biological Activity and Calculated Properties of Anticancer Quinolines

Compound IDTarget Cell LineIC50 (µM)Dipole Moment (Debye)Correlation/Notes
Compound 4fA549, MCF7Comparable to DoxorubicinCalculatedStrong EGFR inhibition profile (IC50 = 0.015 µM).[11]
Quinoline 13HeLa8.3-Displayed selective cytotoxicity.[14]
Quinoline 12PC331.37-Showed good cytotoxicity.[14]
Quinoline 11PC334.34-Showed good cytotoxicity.[14]

Application in Drug Design and QSAR

Quantum chemical descriptors are the cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. In a QSAR analysis, a statistical model is built to correlate the variation in the biological activity of a series of compounds with changes in their molecular descriptors.

QSAR Workflow:

  • A dataset of quinoline derivatives with known biological activities (e.g., IC50 values) is selected.[6]

  • The 3D structures are optimized, and a wide range of quantum chemical and physicochemical descriptors are calculated for each molecule.[6][9]

  • Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the activity.[6]

  • The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation, external validation, and Y-randomization.[6]

A reliable QSAR model can then be used to predict the activity of newly designed, yet unsynthesized, quinoline derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.[6] Furthermore, molecular docking studies are often combined with DFT results to simulate the binding of the most active compounds to their biological targets, such as the Epidermal Growth Factor Receptor (EGFR), providing insights into the specific amino acid interactions that govern their inhibitory activity.[11]

Conclusion

Quantum chemical investigations, particularly those employing DFT, provide a powerful and predictive framework for the study of substituted quinolines in drug development. By calculating a variety of molecular descriptors, these computational methods allow for a deep understanding of structure-activity relationships, the identification of key structural features for biological activity, and the rational design of novel, potent, and selective therapeutic agents. The integration of these in silico techniques into the drug discovery pipeline is crucial for accelerating the development of next-generation quinoline-based medicines.

References

The Fundamental Chemistry of the Trifluoromethyl Group on a Quinoline Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group onto a quinoline ring is a powerful strategy in medicinal chemistry and materials science. This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the core chemistry of trifluoromethyl-substituted quinolines, covering their synthesis, reactivity, physicochemical properties, and biological significance.

Physicochemical Properties

The trifluoromethyl group imparts significant changes to the physicochemical properties of the quinoline scaffold. As a strong electron-withdrawing group, it can influence the basicity (pKa) of the quinoline nitrogen and increase the molecule's lipophilicity (logP), which in turn affects its pharmacokinetic profile.

Data Presentation

The following tables summarize key physicochemical data for various trifluoromethyl-substituted quinolines.

CompoundSubstitution PatternMelting Point (°C)Boiling Point (°C)pKalogPReference(s)
2-(Trifluoromethyl)quinoline2-CF₃58-62---[1]
3-(Trifluoromethyl)quinoline3-CF₃----
4-Hydroxy-2-(trifluoromethyl)quinoline4-OH, 2-CF₃----
5-(Trifluoromethyl)quinoline5-CF₃----
6-(Trifluoromethyl)quinoline6-CF₃---3.25[1]
7-(Trifluoromethyl)quinoline7-CF₃65-67236.6 (at 762 Torr)2.55 (Predicted)-[1]
8-(Trifluoromethyl)quinoline8-CF₃----
3,4-Dichloro-7-(trifluoromethyl)quinoline3,4-diCl, 7-CF₃----[2]
4-Chloro-7-(trifluoromethyl)quinoline4-Cl, 7-CF₃69-71---[2]
4-Hydroxy-7-(trifluoromethyl)quinoline4-OH, 7-CF₃>300---[2]

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)Reference(s)
2-(Trifluoromethyl)quinoline7.67 (td), 7.73 (d), 7.87 (td), 7.90 (d), 8.23 (d), 8.35 (d)116.7, 121.5 (q, J = 274.0 Hz), 127.7, 128.6, 128.8, 130.0, 130.8, 138.1, 147.1, 147.8 (q, J = 34.5 Hz)94.2[3]
2-(Perfluoroethyl)quinoline7.69 (td), 7.76 (d), 7.84 (td), 7.92 (d), 8.25 (d), 8.37 (d)111.3 (tq, J = 254.0 Hz, 37.4 Hz), 117.9, 120.4 (qt, J = 285.6 Hz, 37.4 Hz), 127.6, 128.7, 130.3, 130.3, 130.8, 137.9, 147.3, 147.4 (t, J = 25.4 Hz)44.9, 78.9[3]
6-Amino-4-(trifluoromethyl)quinoline derivatives-CF₃ group bonded at C-4 was assigned as a quartet with ¹JCF ~274.6 Hz, with chemical shifts of 123.52 ppm, on average.A singlet at -61.70 ppm, on average, in relation to the CF₃ group.[4]

Synthesis of Trifluoromethylated Quinolines

Several synthetic strategies are employed to introduce a trifluoromethyl group onto the quinoline scaffold. These can be broadly categorized into two approaches: building the quinoline ring from trifluoromethylated precursors or direct trifluoromethylation of a pre-existing quinoline ring.

Synthesis from Trifluoromethylated Precursors

Classic quinoline syntheses such as the Gould-Jacobs, Skraup, and Doebner-von Miller reactions can be adapted using trifluoromethylated anilines or other starting materials.

Gould-Jacobs Reaction: This method is effective for producing 4-hydroxyquinolines. For example, 3-(trifluoromethyl)aniline can react with diethyl ethoxymethylenemalonate in a thermal cyclization to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[2]

Skraup-Doebner-Von Miller Synthesis: Condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid can afford 2-trifluoromethyl quinolines.[5]

Friedländer Annulation: This method can be used to synthesize 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds, catalyzed by proline potassium salt.

Direct Trifluoromethylation

Direct introduction of a CF₃ group onto the quinoline ring can be achieved through radical, nucleophilic, or electrophilic trifluoromethylating reagents. Radical trifluoromethylation, in particular, allows for the direct functionalization of C-H bonds.

Experimental Protocols

A mixture of triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (0.57 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.14 mmol) in toluene (6 mL) is stirred under reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography (EtOAc/hexane = 1/40) to give 2-(trifluoromethyl)quinoline as a colorless oil (50% yield).[3]

This synthesis begins with the Gould-Jacobs reaction of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[2] This intermediate then undergoes a series of reactions including saponification, decarboxylation, chlorination, and a final chlorination step to yield the target compound.[2]

  • Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate are heated together, and the resulting intermediate is cyclized at high temperature in Dowtherm A to yield the quinoline derivative.[2]

  • Step 2: Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.[2]

  • Step 3: Decarboxylation: The carboxylic acid is heated in Dowtherm A to remove the carboxyl group.[2]

  • Step 4: Chlorination of the 4-hydroxy group: The 4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to yield 4-chloro-7-(trifluoromethyl)quinoline.[2]

  • Step 5: Chlorination at the 3-position: The final step involves the chlorination of the 3-position using N-chlorosuccinimide (NCS) to give 3,4-dichloro-7-(trifluoromethyl)quinoline.[2]

Reactivity of Trifluoromethylated Quinolines

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group activates the quinoline ring towards SNAr reactions, particularly at positions ortho and para to the CF₃ group. For example, in 3,4-dichloro-7-(trifluoromethyl)quinoline, the C4-chloro position is more susceptible to nucleophilic attack than the C3-chloro position.

Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethylated quinolines bearing halogen substituents are excellent substrates for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters.

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling with primary and secondary amines.

Biological Significance and Signaling Pathways

Trifluoromethylated quinolines are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiparasitic, and kinase inhibitory effects.[6][7]

Anticancer Activity and Kinase Inhibition

Many trifluoromethylated quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8][9]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in numerous cancers. Certain trifluoromethyl-substituted quinolines have been developed as potent c-Met inhibitors.[8]

cMet_signaling_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates Quinoline_Inhibitor Trifluoromethyl Quinoline Inhibitor Quinoline_Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Motility ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

Caption: Inhibition of the c-Met signaling pathway by a trifluoromethyl quinoline derivative.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are also critical targets in cancer therapy.[3][10] Quinoline-based molecules have been developed to inhibit these pathways, and the inclusion of a trifluoromethyl group can enhance their potency and pharmacokinetic properties.[3][10]

EGFR_VEGFR_signaling_pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT VEGFR->RAS_RAF_MEK_ERK Quinoline_Inhibitor Trifluoromethyl Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits Quinoline_Inhibitor->VEGFR Inhibits Cell_Response Cell Proliferation, Angiogenesis, Survival PI3K_AKT->Cell_Response RAS_RAF_MEK_ERK->Cell_Response

Caption: Dual inhibition of EGFR and VEGFR signaling by a trifluoromethyl quinoline.

Antiparasitic Activity

Trifluoromethylated quinolines have shown significant promise as antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for malaria.[6][11] The trifluoromethyl group can enhance the antimalarial activity of the quinoline core. For instance, derivatives of 7-trifluoromethyl-4-anilinoquinoline have demonstrated potent activity against various parasitic strains.[6]

Conclusion

The incorporation of a trifluoromethyl group onto the quinoline scaffold provides a powerful tool for modulating the physicochemical and biological properties of this important heterocyclic system. The synthetic methodologies are well-established, allowing for the creation of a diverse range of substituted quinolines. The resulting compounds exhibit significant potential in drug discovery, particularly as kinase inhibitors for cancer therapy and as novel antiparasitic agents. Further exploration of the structure-activity relationships and mechanisms of action of trifluoromethylated quinolines will undoubtedly lead to the development of new and improved therapeutic agents.

References

Methodological & Application

Synthesis of 8-(Trifluoromethyl)quinolin-4-amine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-(trifluoromethyl)quinolin-4-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The trifluoromethyl group at the 8-position enhances chemical stability and biological activity, making these derivatives attractive candidates for drug discovery programs.[1] This application note details two primary synthetic routes: a two-step synthesis of the key intermediate, 4-chloro-8-(trifluoromethyl)quinoline, and its subsequent conversion to various 4-amino derivatives via nucleophilic aromatic substitution.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position is crucial for the biological activity of many quinoline-based drugs.[2] The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound derivatives is therefore of considerable interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] The most common and direct approach to these compounds involves the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloro-8-(trifluoromethyl)quinoline precursor.

Synthetic Workflow

The overall synthetic strategy involves two main stages. First, the synthesis of the key intermediate, 4-chloro-8-(trifluoromethyl)quinoline, starting from 2-(trifluoromethyl)aniline. Second, the nucleophilic aromatic substitution reaction of this intermediate with a variety of primary and secondary amines to yield the desired this compound derivatives.

SynthesisWorkflow General Synthetic Workflow A 2-(Trifluoromethyl)aniline B β-(o-trifluoromethylanilino)- propanoic acid A->B Acrylic Acid C 4-Chloro-8-(trifluoromethyl)quinoline B->C Chlorinating Agent (e.g., POCl3) E This compound Derivatives C->E Nucleophilic Aromatic Substitution D Primary or Secondary Amine (R1R2NH) D->E

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

This protocol is adapted from a patented procedure and describes a two-step synthesis with a high overall yield.[3]

Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

  • In a suitable reaction vessel, a mixture of 2-(trifluoromethyl)aniline and acrylic acid is prepared.

  • The reaction mixture is heated to a specified temperature and maintained for a sufficient time to ensure complete reaction.

  • Upon completion, the reaction mixture is cooled, and the product, β-(o-trifluoromethylanilino)-propanoic acid, is isolated and purified.

Step B: Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

  • In a round-bottom flask, a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), is charged.[3]

  • The β-(o-trifluoromethylanilino)-propanoic acid from Step A is added portion-wise to the chlorinating agent while maintaining the temperature at 93-95°C.[3]

  • The reaction mixture is held at this temperature for approximately 30 minutes.[3]

  • After cooling to 70°C, the mixture is slowly added to a stirred aqueous solution of sodium bisulfite at 40-45°C.[3]

  • The resulting mixture is further cooled to 15-20°C to precipitate the product.[3]

  • The crude product is collected by vacuum filtration, washed, and dried.[3]

  • Purification by crystallization from a suitable solvent, such as methanol, yields pure 4-chloro-8-(trifluoromethyl)quinoline.[3] A yield of approximately 80% can be expected for this step.[3]

Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct coupling of 4-chloro-8-(trifluoromethyl)quinoline with various amines.[2][4]

  • In a reaction vessel, a mixture of 4-chloro-8-(trifluoromethyl)quinoline (1.0 equivalent) and the desired primary or secondary amine (2.0-2.5 equivalents) is prepared. The reaction can be run neat or in a suitable solvent such as dichloromethane.[4]

  • The reaction mixture is heated to 120-130°C and maintained at this temperature for 6-8 hours with continuous stirring.[4]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and taken up in an organic solvent like dichloromethane.[4]

  • The organic layer is washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.[4]

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

  • The resulting residue is purified by precipitation or column chromatography to yield the desired this compound derivative.[4]

Data Presentation

The following table summarizes the synthesis of various 4-aminoquinoline derivatives, demonstrating the scope of the nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions.

EntryStarting MaterialAmine/NucleophileReaction TypeProductYield (%)Reference
14-Chloro-8-(trifluoromethyl)quinolineButylamineSNArN-Butyl-8-(trifluoromethyl)quinolin-4-amine-[4] (General Method)
24-Chloro-8-(trifluoromethyl)quinolineN,N-Dimethylethane-1,2-diamineSNArN'-(8-(Trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine-[4] (General Method)
32-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolineMorpholineBuchwald-Hartwig2-(Aryl/heteroaryl)-6-morpholin-4-yl-(4-trifluoromethyl)quinoline60-88[5]
42-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinePyrrolidineBuchwald-Hartwig2-(Aryl/heteroaryl)-6-pyrrolidin-1-yl-(4-trifluoromethyl)quinoline60-88[5]
54,7-DichloroquinolineButylamineSNArN-Butyl-7-chloroquinolin-4-amine-[4] (General Method)
64,7-DichloroquinolineEthane-1,2-diamineSNArN1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine-[4] (General Method)

Note: Specific yields for the direct synthesis of this compound derivatives were not available in a consolidated format in the searched literature. The table provides examples from analogous reactions to illustrate the general efficiency of the methods.

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and presents a viable alternative for the synthesis of this compound derivatives.[6] This method is particularly useful for coupling a wide range of amines with aryl halides under relatively mild conditions. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. Yields for the Buchwald-Hartwig amination of bromo-4-(trifluoromethyl)quinolines with cyclic secondary amines have been reported to be in the range of 60-88%.[5]

BuchwaldHartwig Buchwald-Hartwig Amination Pathway cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Halo-8-(trifluoromethyl)quinoline F This compound Derivative A->F B Amine (R1R2NH) B->F C Palladium Catalyst C->F D Phosphine Ligand D->F E Base E->F

Caption: Key components of the Buchwald-Hartwig amination for the synthesis of the target compounds.

Conclusion

The synthesis of this compound derivatives can be reliably achieved through a two-step process involving the preparation of 4-chloro-8-(trifluoromethyl)quinoline followed by a nucleophilic aromatic substitution with a variety of amines. This method is robust and allows for the generation of a diverse library of compounds for further investigation. For amines that may be less reactive under SNAr conditions, the Buchwald-Hartwig amination offers a powerful and versatile alternative. These protocols provide a solid foundation for researchers in the field of medicinal chemistry to explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for 8-(Trifluoromethyl)quinolin-4-amine in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable substituent in drug design. This document provides detailed application notes and experimental protocols for the investigation of 8-(Trifluoromethyl)quinolin-4-amine and its derivatives as potential anti-cancer agents.

While direct and extensive research on the specific anti-cancer applications of this compound is emerging, this document leverages data from closely related trifluoromethyl-substituted quinoline and quinazoline analogs to provide a comprehensive guide for researchers. The methodologies and potential mechanisms of action described herein are based on established findings for this class of compounds and serve as a foundational framework for evaluating novel derivatives.

Data Presentation: In Vitro Cytotoxicity of Trifluoromethyl-Substituted Quinolines

The following tables summarize the cytotoxic activity of various trifluoromethyl-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: Cytotoxicity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
5e PC3Prostate Cancer0.49[1]
K562Leukemia0.08[1]
HeLaCervical Cancer0.01[1]
5f HeLaCervical Cancer< Combretastatin A-4[1]
5o HeLaCervical Cancer< Combretastatin A-4[1]

Table 2: Cytotoxicity of 4-(Trifluoromethyl)-2-anilinoquinoline Derivatives

CompoundCell LineCancer TypeActivityReference
8b PC3Prostate CancerSuperior efficacy[2]
LNCaPProstate CancerSuperior efficacy[2]
K562LeukemiaSuperior efficacy[2]
HeLaCervical CancerSuperior efficacy[2]

Table 3: Cytotoxicity of N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

CompoundCell LineCancer TypeActivityReference
Various PC3Prostate CancerExcellent inhibitory activity[1]
K562LeukemiaExcellent inhibitory activity[1]
HeLaCervical CancerExcellent inhibitory activity[1]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of structurally related quinoline derivatives, this compound may exert its anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the critical pathways often implicated in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.[3]

PI3K_Akt_mTOR_Pathway Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation Inhibitor This compound (Hypothesized Target) Inhibitor->Akt Inhibition

Hypothesized PI3K/Akt/mTOR Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer potential of this compound.

Protocol 1: Synthesis of this compound Derivatives

A general method for the synthesis of substituted quinolines involves the reaction of an appropriately substituted aniline with a β-ketoester in the presence of an acid catalyst.[4]

Materials:

  • 2-Amino-benzotrifluoride

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, combine 2-Amino-benzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.

  • Carefully add polyphosphoric acid to the mixture.

  • Heat the reaction mixture at 120-150°C for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction and quench by slowly pouring it into ice water with vigorous stirring to precipitate the product.

  • Filter the precipitate and wash with cold distilled water.

  • The resulting quinolinol can be further purified and then converted to the 4-amino derivative through standard chemical transformations.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate (e.g., 24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (Allow formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Measure Absorbance (e.g., 570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

MTT Assay Workflow

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Apoptosis_Assay_Workflow A 1. Seed & Treat Cells B 2. Harvest Cells (Including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in Dark E->F G 7. Analyze by Flow Cytometry F->G

Apoptosis Assay Workflow

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.

Protocol 4: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest.[7][8]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The trifluoromethyl-quinoline scaffold is a promising area for the discovery of novel anti-cancer agents. While specific data on this compound is still developing, the information on related analogs suggests that this compound and its derivatives are worthy of investigation. The provided protocols offer a robust starting point for researchers to explore its synthesis, cytotoxic activity, and mechanism of action, potentially leading to the development of new and effective cancer therapeutics.

References

Application Note: Synthesis of N-Substituted 2,8-bis(trifluoromethyl)quinolin-4-amine Derivatives as Potent Anti-malarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-based compounds are a cornerstone of anti-malarial chemotherapy, with drugs like chloroquine and mefloquine having seen widespread use.[1][2] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new, effective therapeutic agents.[3] The 2,8-bis(trifluoromethyl)quinoline scaffold, a key feature of the potent anti-malarial drug mefloquine, is of particular interest.[2][4] Molecular hybridization by introducing various N-substituted side chains at the C-4 position of the quinoline ring is a promising strategy for creating novel derivatives with enhanced activity against both sensitive and resistant parasite strains. This application note details a robust synthetic protocol for a library of N-substituted-2,8-bis(trifluoromethyl)quinolin-4-amine derivatives and discusses their mechanism of action.

Principle of Synthesis

The synthetic strategy involves a three-step process. It begins with the construction of the core quinoline ring system via a cyclization reaction. This is followed by chlorination to create a reactive intermediate. The final step involves a nucleophilic aromatic substitution to introduce diverse amine side chains, allowing for the exploration of the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol

This protocol outlines the initial construction of the quinoline core.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Round-bottomed flask

  • Stir bar

  • Ice water bath

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).[5]

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 150 °C and stir for 3 hours under a nitrogen atmosphere.[5]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it slowly into a beaker of ice water with vigorous stirring to precipitate the product.[5]

  • Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • The resulting solid, 2,8-bis(trifluoromethyl)quinolin-4-ol, can be used in the next step without further purification. A reported yield for this step is 91%.[5]

Protocol 2: Synthesis of 4-chloro-2,8-bis(trifluoromethyl)quinoline

This protocol details the conversion of the quinolinol to a reactive chloroquinoline intermediate.

Materials:

  • 2,8-bis(trifluoromethyl)quinolin-4-ol

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • Reflux apparatus

  • Ice water bath

  • Sodium hydroxide solution (12 N)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • In a reflux apparatus, add 2,8-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) to phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80 °C and reflux for 4 hours. Alternatively, refluxing in PCl₃ for 8 hours can be performed.[6]

  • After cooling, carefully pour the reaction residue onto ice water.

  • Basify the mixture to a pH of 12-13 using a 12 N sodium hydroxide solution.[6]

  • Extract the product into methylene chloride.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2,8-bis(trifluoromethyl)quinoline. A reported yield for this step is 98%.

Protocol 3: Synthesis of N-Substituted-2,8-bis(trifluoromethyl)quinolin-4-amine Derivatives

This final protocol describes the introduction of the amine side chain.

Materials:

  • 4-chloro-2,8-bis(trifluoromethyl)quinoline

  • Appropriate primary or secondary amine (e.g., aminophenols, anilines)

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen atmosphere apparatus

Procedure:

  • To a solution of the desired amine (1.0 eq) in anhydrous DMSO, add sodium hydride (NaH) at room temperature under a nitrogen atmosphere.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq) in DMSO dropwise.

  • Stir the reaction mixture at 25 °C for 1-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-2,8-bis(trifluoromethyl)quinolin-4-amine derivative. Yields for this step are reported to be in the range of 42-88%, depending on the amine used.

Data Presentation

The anti-malarial activity of the synthesized compounds was evaluated against the chloroquine-resistant W2 clone of P. falciparum. The results are summarized in the table below.

Compound IDN-Substituent GroupYield (%)IC₅₀ (µM)
118 2-aminophenol651.8
119 3-aminophenol728.4
120 4-aminophenol880.17
121 2-aminobenzyl alcohol421.3
122 3-aminobenzyl alcohol551.2
123 4-aminobenzyl alcohol780.25
129 4-fluoroaniline680.083
Chloroquine --0.25

Data sourced from published research on 2,8-bis-(trifluoromethyl)quinoline derivatives. The IC₅₀ values represent the concentration required for 50% inhibition of parasite growth.[7] Compound 129 was found to be approximately 3-fold more potent than chloroquine against the resistant strain.[7]

Visualizations

Synthetic Workflow

The overall synthetic pathway for generating the N-substituted quinoline-4-amine derivatives is illustrated below.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product start1 2-(Trifluoromethyl)aniline step1 Step 1: Cyclization (PPA, 150°C) start1->step1 start2 Ethyl 4,4,4-trifluoroacetoacetate start2->step1 inter1 2,8-bis(trifluoromethyl)quinolin-4-ol step1->inter1 step2 Step 2: Chlorination (POCl3, 80°C) inter2 4-Chloro-2,8-bis(trifluoromethyl)quinoline step2->inter2 step3 Step 3: Substitution (R-NH2, NaH, DMSO) final_product N-Substituted-2,8-bis(trifluoromethyl)quinolin-4-amine step3->final_product inter1->step2 inter2->step3 G cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin (from Host) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Oxidative Stress Membrane Damage Drug Quinoline Derivative Drug->Hemozoin Inhibits

References

Application Notes and Protocols for Microtubule Polymerization Inhibition Assay Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubules have emerged as a key target for the development of anticancer agents. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1]

Quinoline derivatives have shown significant promise as potent inhibitors of microtubule polymerization.[1] Many of these compounds exert their effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the incorporation of tubulin dimers into growing microtubules.[2] This application note provides detailed protocols for both in vitro and cell-based assays to screen and characterize quinoline derivatives for their ability to inhibit microtubule polymerization.

Data Presentation: Inhibitory Activity of Quinoline Derivatives on Tubulin Polymerization

The following table summarizes the in vitro tubulin polymerization inhibitory activities of selected quinoline derivatives.

Compound IDQuinoline Derivative TypeIC50 (µM)Reference
Compound 4cPyridin-2-one substituted quinoline17 ± 0.3[1][3][4]
Compound 493',4',5'-trimethoxybenzoyl-6-methoxyquinoline2.0[2]
Compound 657-tert-butyl-substituted quinoline> 35 (in MCF-10A)[2]
Unnamed DerivativeTrimethoxyanilino-substituted quinazoline22.23[5]
Compound 3bAcridine derivative (related structure)Not explicitly for polymerization, but antiproliferative IC50 of 0.261 µM[6]
Compound 4gQuinoline/pyrido[2,3-d]pyrimidin-4(3H)-oneNot explicitly for polymerization, but antiproliferative IC50 of 3.02 ± 0.63 µM[7]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay spectrophotometrically measures the increase in turbidity resulting from the polymerization of purified tubulin into microtubules.

Materials and Reagents:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Quinoline derivatives (dissolved in DMSO)

  • Positive control (e.g., Nocodazole, Colchicine)

  • Vehicle control (DMSO)

  • 96-well microplate, half-area, clear bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute purified tubulin in General Tubulin Buffer on ice.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the quinoline derivatives and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

  • Assay Setup (on ice):

    • Add 10 µL of the 10X concentrated quinoline derivative dilutions, control compounds, or vehicle to the appropriate wells of a pre-chilled 96-well plate.

    • Prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Initiate the polymerization reaction by adding 90 µL of the tubulin polymerization mix to each well. Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of the quinoline derivative and controls.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell-Based Microtubule Integrity Assay (Immunofluorescence)

This assay visualizes the effect of quinoline derivatives on the microtubule network within cultured cells.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • Quinoline derivatives (dissolved in DMSO)

  • Positive controls (e.g., Nocodazole for depolymerization, Paclitaxel for stabilization)

  • Vehicle control (DMSO)

  • 96-well imaging plate (black wall, clear bottom)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well imaging plate at an appropriate density to reach 60-70% confluency on the day of treatment.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives and control compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with the fixation solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in PBS) for 1 hour at room temperature, protected from light.

    • Wash the cells with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Analyze the images to quantify changes in the microtubule network architecture, such as a decrease in microtubule length or density, indicative of polymerization inhibition.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay prep_reagents_invitro Prepare Reagents (Tubulin, GTP, Quinoline Derivatives) assay_setup Assay Setup (on ice) - Add compounds to 96-well plate - Add tubulin polymerization mix prep_reagents_invitro->assay_setup data_acq_invitro Data Acquisition (Measure Absorbance at 340 nm, 37°C) assay_setup->data_acq_invitro data_analysis_invitro Data Analysis (Plot Absorbance vs. Time, Determine IC50) data_acq_invitro->data_analysis_invitro end End data_analysis_invitro->end cell_seeding Cell Seeding (e.g., HeLa, MDA-MB-231) compound_treatment Compound Treatment (Incubate with Quinoline Derivatives) cell_seeding->compound_treatment if_staining Immunofluorescence Staining - Fixation & Permeabilization - Antibody Incubation (α-tubulin) - DAPI stain compound_treatment->if_staining imaging Imaging & Analysis (Fluorescence Microscopy) if_staining->imaging imaging->end start Start start->prep_reagents_invitro start->cell_seeding

Caption: Experimental workflow for microtubule polymerization inhibition assays.

Signaling_Pathway cluster_signaling Apoptotic Signaling Cascades cluster_resistance Drug Resistance Mechanism quinoline Quinoline Derivative tubulin β-Tubulin (Colchicine Binding Site) quinoline->tubulin Binds to mt_inhibition Microtubule Polymerization Inhibition tubulin->mt_inhibition g2m_arrest G2/M Phase Cell Cycle Arrest mt_inhibition->g2m_arrest beta3_tublin beta3_tublin mt_inhibition->beta3_tublin Can induce jnk p-JNK g2m_arrest->jnk erk Erk1/2 g2m_arrest->erk akt_mtor Akt/mTOR g2m_arrest->akt_mtor apoptosis Apoptosis jnk->apoptosis erk->apoptosis akt_mtor->apoptosis Inhibition leads to beta3_tubulin Upregulation of βIII-Tubulin resistance Drug Resistance beta3_tubulin->resistance

Caption: Signaling pathway of microtubule inhibition by quinoline derivatives.

References

Application Notes and Protocols for Cell Viability Assays of 8-(Trifluoromethyl)quinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 8-(Trifluoromethyl)quinolin-4-amine analogs on various cancer cell lines. This document outlines detailed protocols for common cell viability assays, presents a framework for data analysis and interpretation, and includes visualizations of experimental workflows and relevant signaling pathways.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The introduction of a trifluoromethyl group at the 8-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index. Accurate and reproducible assessment of the cytotoxicity of these analogs is a cornerstone of the preclinical drug development process. This document details the methodologies for three widely used colorimetric cell viability assays: MTT, XTT, and Neutral Red uptake.

Data Presentation: Cytotoxicity of Quinoline Analogs

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables provide examples of IC50 values for trifluoromethyl-substituted quinoline derivatives against various cancer cell lines. It is important to note that the data presented here are for analogs and not a comprehensive dataset for a series of this compound analogs, for which publicly available data is currently limited.

Table 1: Cytotoxicity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives

Compound IDPC3 (Prostate Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
5e 0.490.080.01
5f --< 0.01
5o --< 0.01

Data sourced from a study on 2-(trifluoromethyl)quinolin-4-amine derivatives and their anti-proliferative activities.[1]

Table 2: Cytotoxicity of a 2,8-bis(Trifluoromethyl)quinoline Derivative

Compound IDCell LineMIC (µg/mL)IC50
1 VERO3.133.9

Data from a study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives.[2]

Experimental Protocols

Detailed methodologies for three key cell viability assays are provided below. These protocols can be adapted for the specific cell lines and this compound analogs being investigated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until the color change is sufficient.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Neutral Red Uptake Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in complete culture medium)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C and 5% CO2.

  • Dye Removal: After incubation, remove the Neutral Red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of Neutral Red destain solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to extract the dye from the cells. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound analogs.

G cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Analog Dilutions compound_treatment Treat Cells with Analogs compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation assay_addition Add Assay Reagent (MTT, XTT, or Neutral Red) incubation->assay_addition read_plate Measure Absorbance assay_addition->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for cell viability assessment.

Proposed Signaling Pathway for Quinoline-Induced Apoptosis

Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. A common pathway involves the activation of both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized signaling cascade that may be initiated by this compound analogs, leading to programmed cell death.

G cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Analog caspase8 Caspase-8 Activation compound->caspase8 ? bax Bax Activation compound->bax ? caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Quinoline-induced apoptosis signaling.

References

Application Notes and Protocols for Advanced Polymers Derived from 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of advanced polymers incorporating 8-(Trifluoromethyl)quinolin-4-amine. This versatile monomer offers a unique combination of a rigid, heterocyclic quinoline core and the electron-withdrawing trifluoromethyl group, imparting desirable characteristics to high-performance polymers. The inherent biological activity of the quinoline moiety, particularly as an inhibitor of tubulin polymerization, opens up exciting possibilities for the development of novel polymer-drug conjugates and drug delivery systems for anticancer therapies.

Introduction to this compound in Polymer Science

This compound is a functionalized aromatic amine that serves as a valuable building block for advanced polymers. The presence of the trifluoromethyl (-CF3) group enhances key polymer properties, including:

  • Solubility: The -CF3 group disrupts polymer chain packing, often leading to improved solubility in common organic solvents, which facilitates processing and characterization.

  • Thermal Stability: Fluorinated polymers are known for their high thermal and thermo-oxidative stability, making them suitable for applications in demanding environments.

  • Chemical Resistance: The electron-withdrawing nature of the -CF3 group can enhance the chemical resistance of the resulting polymers.

  • Optical Properties: The incorporation of -CF3 groups can lead to polymers with high optical transparency and low refractive indices.

Beyond these material science advantages, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. Notably, certain quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This dual functionality makes this compound a particularly interesting monomer for the development of "theranostic" polymers, which combine therapeutic and diagnostic capabilities, and for creating drug-eluting polymers where the polymer backbone itself possesses therapeutic activity.

Polymer Synthesis and Characterization

Polymers incorporating this compound can be synthesized through various polycondensation reactions. The primary amino group on the quinoline ring readily reacts with monomers containing carboxylic acid, acyl chloride, or anhydride functionalities to form polyamides and polyimides, respectively.

Synthesis of Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal stability. The incorporation of this compound can further enhance their properties. A general route for the synthesis of a polyamide from this monomer involves the reaction with a diacyl chloride.

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve this compound (1 equivalent) in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride (1 equivalent) to the stirred solution.

  • Add anhydrous pyridine (2 equivalents) dropwise to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours under an inert atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization Data (Hypothetical):

The following table summarizes expected properties for a polyamide synthesized from this compound. Actual values will vary based on the specific comonomer and polymerization conditions.

PropertyExpected Value
Inherent Viscosity (dL/g)0.8 - 1.5
Glass Transition Temp. (Tg)280 - 350 °C
5% Weight Loss Temp. (TGA)> 450 °C (in N2)
SolubilitySoluble in NMP, DMAc, DMSO
Tensile Strength (MPa)100 - 150
Young's Modulus (GPa)3 - 5
Synthesis of Poly(amide-imide)s

Poly(amide-imide)s combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. A common synthetic route involves the reaction of a diamine with a diacid-anhydride.

Experimental Protocol: Synthesis of a Poly(amide-imide) from this compound and Trimellitic Anhydride Chloride

Materials:

  • This compound

  • Trimellitic anhydride chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Acetic anhydride

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve this compound (1 equivalent) in anhydrous DMAc.

  • Cool the solution to 0°C.

  • Slowly add trimellitic anhydride chloride (1 equivalent) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours to form the poly(amic acid) precursor.

  • Chemically cyclize the poly(amic acid) to the poly(amide-imide) by adding a mixture of acetic anhydride and pyridine to the solution and stirring at 100°C for 4 hours.

  • Cool the reaction mixture and precipitate the polymer in methanol.

  • Collect the polymer by filtration, wash extensively with methanol, and dry under vacuum at 100°C for 24 hours.

Characterization Data (Hypothetical):

PropertyExpected Value
Inherent Viscosity (dL/g)0.7 - 1.3
Glass Transition Temp. (Tg)300 - 400 °C
5% Weight Loss Temp. (TGA)> 500 °C (in N2)
SolubilitySoluble in NMP, DMAc
Dielectric Constant (1 MHz)2.8 - 3.2

Application in Drug Delivery: Targeting Tubulin Polymerization

A significant application for polymers derived from this compound lies in the field of oncology, specifically in the development of drug-eluting systems that target microtubule dynamics.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and cell shape maintenance.[1] They are dynamic polymers of α- and β-tubulin heterodimers.[2] The proper functioning of the mitotic spindle, which is composed of microtubules, is critical for the segregation of chromosomes during cell division.[3]

Many successful anticancer drugs, known as tubulin inhibitors, function by disrupting microtubule dynamics.[1][3] These inhibitors can be broadly categorized as:

  • Microtubule-destabilizing agents: These compounds, such as vinca alkaloids, bind to tubulin and prevent its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[1][3]

  • Microtubule-stabilizing agents: These agents, like taxanes, bind to microtubules and prevent their depolymerization. This results in the formation of abnormal, non-functional microtubule bundles, which also leads to mitotic arrest and apoptosis.[1]

Quinoline derivatives have been shown to act as microtubule-destabilizing agents, often by binding to the colchicine-binding site on β-tubulin.[4] This interaction inhibits the polymerization of tubulin dimers into microtubules.

Tubulin_Inhibition_Pathway Polymer Polymer with This compound Tubulin α/β-Tubulin Dimers Polymer->Tubulin Quinoline moiety binds to β-tubulin (colchicine site) Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->Tubulin Depolymerization Microtubules->MitoticSpindle Assembly CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical workflow for assessing the potential of a newly synthesized quinoline-containing polymer as an anticancer agent.

Experimental_Workflow Start Synthesized Quinoline Polymer InVitro In Vitro Studies Start->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability TubulinPolymerization Tubulin Polymerization Assay InVitro->TubulinPolymerization CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) InVitro->ApoptosisAssay InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Tumor Growth Inhibition InVivo->Efficacy Conclusion Lead Candidate for Preclinical Development InVivo->Conclusion Favorable Safety & Efficacy Profile

Logical Framework for Polymer Design

The development of advanced polymers from this compound follows a logical progression from monomer synthesis to application-specific polymer design.

Logical_Framework Monomer This compound Polymerization Polymerization Strategy Monomer->Polymerization Polyamide Polyamide Synthesis Polymerization->Polyamide Polyimide Poly(amide-imide) Synthesis Polymerization->Polyimide Characterization Polymer Characterization Polyamide->Characterization Polyimide->Characterization Thermal Thermal Properties (TGA, DSC) Characterization->Thermal Mechanical Mechanical Properties Characterization->Mechanical Solubility Solubility Characterization->Solubility Application Application Characterization->Application HPP High-Performance Materials Application->HPP DrugDelivery Drug Delivery Systems Application->DrugDelivery

Conclusion

This compound is a highly promising monomer for the creation of advanced polymers with a unique combination of high-performance characteristics and biological activity. The synthetic protocols provided herein offer a starting point for the development of novel polyamides and poly(amide-imide)s. The inherent ability of the quinoline moiety to inhibit tubulin polymerization makes these polymers particularly attractive for applications in anticancer drug delivery systems. Further research into the structure-property relationships and in vivo efficacy of these materials is warranted to fully realize their potential in both material science and medicine.

References

Application Notes and Protocols for Evaluating the Antimycobacterial Activity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents. Quinoline-based compounds have emerged as a promising class of molecules with potent antimycobacterial activity, exemplified by the FDA-approved drug bedaquiline.[1][2] This document provides detailed protocols for the systematic evaluation of quinoline compounds for their antimycobacterial efficacy and safety, including determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity.

Data Presentation: Antimycobacterial Activity and Cytotoxicity of Representative Quinoline Compounds

The following tables summarize the antimycobacterial activity and cytotoxicity of various quinoline derivatives against M. tuberculosis and mammalian cell lines. This data is provided for comparative purposes and to highlight the potential of the quinoline scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Compounds against Mycobacterium tuberculosis

Compound ClassSpecific DerivativeTarget StrainMIC (µM)Reference
DiarylquinolineBedaquilineMtb H37Rv0.03 - 1[3]
Quinoline-based hydroxyimidazolium hybridHybrid 7bMtb H37Rv10 µg/mL (24 µM)[1][4]
Quinoline-based hydroxyimidazolium hybridHybrid 7aMtb H37Rv20 µg/mL (46 µM)[4]
Quinolinequinone7-chloro-6-propargylamino-quinoline-5,8-dioneMtb8[5]
Imidazo[1,5-a]quinoline zinc-complexC1Mtb H37Rv≤2[3]
Imidazo[1,5-a]quinoline zinc-complexC7Mtb H37Rv≤2[3]
Quinoline coupled with camphor nucleusCompound 3eMtb (sensitive and resistant)9.5[6]
N-(2-Arylethyl)quinolin-3-amineAnalog 6M. bovis BCG6.25[7]

Table 2: Cytotoxicity (IC50) of Quinoline Compounds against Mammalian Cell Lines

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Imidazo[1,5-a]quinolines13 derivativesNot specified>100[3]
N-(2-Arylethyl)quinolin-3-amineAnalog 6HUVECs18[7]
Quinoline coupled with camphor nucleusCompound 3eVero cellsNon-toxic at MIC[6]
Cyclopenta[b]quinoline-1,8-dioneCompound 6hRaji33.1[8]
Cyclopenta[b]quinoline-1,8-dioneCompound 4bRaji25.8[8]
Indolo[2,3-b]quinolineBAPPNHepG23.3 µg/mL[9]
Indolo[2,3-b]quinolineBAPPNMCF-73.1 µg/mL[9]
Phosphorous substituted quinolineCompound 20A5490.03[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method, often coupled with a viability indicator like resazurin (Resazurin Microtiter Assay - REMA), is a commonly used technique.[11][12]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Quinoline compounds (stock solutions prepared in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)[12]

  • Sterile saline with 0.05% Tween 80

  • McFarland standard No. 1

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until mid-log phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a McFarland standard of 1.0.[11]

    • Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 105 CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the quinoline compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • The last well should contain only broth and serve as a growth control.

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate with a plate sealer and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for another 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile saline

  • Incubator at 37°C

Procedure:

  • From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot the aliquot onto a quadrant of a 7H11 agar plate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Cytotoxicity Assay

It is crucial to assess the toxicity of the quinoline compounds against mammalian cells to determine their selectivity and therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[13]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or a specific cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline compounds (stock solutions prepared in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Incubator at 37°C with 5% CO2

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubate for 24-48 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating Antimycobacterial Activity cluster_synthesis Compound Synthesis cluster_antimycobacterial Antimycobacterial Activity cluster_safety Safety Profile cluster_analysis Data Analysis synthesis Synthesis of Quinoline Compounds mic MIC Determination (REMA Assay) synthesis->mic Primary Screening mbc MBC Determination mic->mbc Bactericidal Activity cytotoxicity Cytotoxicity Assay (MTT Assay) mic->cytotoxicity Toxicity Assessment analysis Determination of Selectivity Index (SI) (IC50 / MIC) mic->analysis cytotoxicity->analysis conclusion Lead Compound Identification analysis->conclusion

Caption: Workflow for antimycobacterial evaluation of quinoline compounds.

quinoline_moa Mechanisms of Action of Quinoline Compounds in Mycobacteria cluster_compound Quinoline Compounds cluster_targets Cellular Targets & Pathways cluster_effects Cellular Effects compound Quinoline Derivatives atp_synthase ATP Synthase Inhibition compound->atp_synthase dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase glutamate_kinase Glutamate Kinase Activation compound->glutamate_kinase respiratory_burst Respiratory Burst Induction compound->respiratory_burst atp_depletion ATP Depletion atp_synthase->atp_depletion dna_replication_inhibition DNA Replication Inhibition dna_gyrase->dna_replication_inhibition ros_production ROS Production & Redox Imbalance glutamate_kinase->ros_production respiratory_burst->ros_production cell_death Bacterial Cell Death atp_depletion->cell_death dna_replication_inhibition->cell_death ros_production->cell_death

Caption: Diverse mechanisms of action of quinoline antimycobacterials.

References

Application Notes and Protocols for Fluorescent Probes Derived from 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based fluorescent probes are powerful tools in biomedical research and drug discovery due to their sensitivity to the microenvironment, high quantum yields, and tunable photophysical properties.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making 8-(trifluoromethyl)quinolin-4-amine an attractive scaffold for developing novel fluorescent probes for cellular imaging and sensing.[3] The 4-amino group serves as a versatile handle for chemical modification, allowing for the attachment of various recognition moieties to create probes for specific analytes or cellular compartments.[4] This document provides detailed protocols for the synthesis and application of fluorescent probes derived from this compound, with a focus on their potential use as pH sensors for imaging acidic organelles.

General Synthetic Strategies

The primary amino group of this compound is the key functional group for derivatization. Two common and effective strategies for creating fluorescent probes from this scaffold are Schiff base formation and amide bond formation. These reactions allow for the introduction of a wide range of functionalities to tune the probe's properties and target specific biological molecules or environments.

Schiff Base Formation

Schiff base condensation is a straightforward method for creating fluorescent probes by reacting the primary amine with an aldehyde.[1][5] The resulting imine bond extends the π-conjugated system, often leading to desirable changes in the photophysical properties of the quinoline core. By choosing an aldehyde with a specific recognition moiety (e.g., a group that binds to a particular metal ion or biological molecule), targeted probes can be synthesized.

Amide Bond Formation

Amide bond formation is a robust and widely used reaction in medicinal chemistry to link a carboxylic acid to an amine.[6][7] This approach allows for the stable conjugation of this compound to a wide variety of molecules containing a carboxylic acid group, including targeting ligands, environmentally sensitive dyes, and biomolecules. Standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) are commonly employed to facilitate this reaction.[8]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a generic Schiff base probe from this compound and a substituted salicylaldehyde. The hydroxyl group in the salicylaldehyde can modulate the probe's photophysical properties through mechanisms like Excited State Intramolecular Proton Transfer (ESIPT).

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the substituted salicylaldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final Schiff base fluorescent probe.

Protocol 2: Synthesis of an Amide-Linked Fluorescent Probe

This protocol details the coupling of this compound with a carboxylic acid-containing moiety using a standard peptide coupling method.

Materials:

  • This compound

  • Carboxylic Acid derivative (e.g., a ligand for a biological target)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid derivative (1.1 mmol) in anhydrous DMF (10 mL).

  • Add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to obtain the desired amide-linked fluorescent probe.

Data Presentation: Photophysical Properties

While specific quantitative data for probes derived directly from this compound is not extensively available, the following table summarizes the photophysical properties of analogous Schiff base probes derived from the isomeric 6-amino-4-(trifluoromethyl)quinoline.[9] This data provides a reasonable expectation for the performance of similarly structured probes. The trifluoromethyl group at the 8-position is expected to influence the electronic properties and may lead to shifts in the absorption and emission maxima.

Compound ID (Structure based on 6-amino isomer)Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Schiff Base 1 (R = Ph, R¹ = H)CHCl₃400485850.12
DMSO4155651500.75
MeOH4105401300.65
Schiff Base 2 (R = Ph, R¹ = 5-NEt₂)CHCl₃430500700.80
DMSO4505801300.68
MeOH4455651200.85
Schiff Base 3 (R = Ph, R¹ = 4-NO₂)CHCl₃425495700.20
DMSO4405701300.35
MeOH4355551200.28

Application: pH Sensing in Acidic Organelles

Aminoquinoline-based probes can exhibit pH-dependent fluorescence due to the protonation of the nitrogen atoms in the quinoline ring or the amino group.[10][11] This property makes them suitable for imaging acidic organelles such as lysosomes and endosomes, which play crucial roles in cellular processes like autophagy and endocytosis.

Proposed Signaling Pathway for pH Sensing

The fluorescence of a probe derived from this compound is expected to be modulated by pH. In a neutral environment, the probe may exhibit a certain level of fluorescence. Upon entering an acidic organelle, protonation of the quinoline nitrogen and/or the exocyclic amino group can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength.[12]

pH_Sensing_Pathway cluster_0 Cellular Environment cluster_1 Acidic Organelle Probe_Neutral Probe in Neutral pH (e.g., Cytosol, pH ~7.4) Protonation Protonation of Quinoline/Amine Nitrogen Probe_Neutral->Protonation Lower pH Probe_Acidic Probe in Acidic Organelle (e.g., Lysosome, pH ~4.5-5.0) Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) ICT_Change Alteration of ICT State Protonation->ICT_Change ICT_Change->Fluorescence_Change

Caption: Proposed mechanism of pH-dependent fluorescence for an this compound-based probe.

Protocol 3: Evaluation of pH-Dependent Fluorescence

This protocol describes how to determine the pH sensitivity of a newly synthesized probe in vitro.

Materials:

  • Synthesized fluorescent probe

  • DMSO (Spectroscopy grade)

  • Phosphate-buffered saline (PBS) with varying pH values (e.g., from pH 4.0 to 8.0)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

  • Prepare a series of PBS buffers with finely tuned pH values (e.g., in 0.5 pH unit increments from 4.0 to 8.0).

  • For each pH value, prepare a working solution of the probe by diluting the stock solution into the respective pH buffer to a final concentration of 1-10 µM.

  • Record the fluorescence emission spectrum for each solution, using an appropriate excitation wavelength determined from the probe's absorption spectrum.

  • Plot the fluorescence intensity at the emission maximum against the pH to determine the probe's pKa and dynamic range for pH sensing.[13]

Protocol 4: Live-Cell Imaging of Acidic Organelles

This protocol provides a general workflow for using a pH-sensitive probe to visualize acidic organelles in living cells.

Materials:

  • pH-sensitive fluorescent probe derived from this compound

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal microscope with appropriate filter sets

  • Optional: Lysosome marker (e.g., LysoTracker™)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe (1-10 µM) in pre-warmed live-cell imaging medium.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or live-cell imaging medium to remove excess probe.[8]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Image the cells using a confocal microscope with the appropriate excitation laser and emission filters.

  • Co-localization (Optional): To confirm lysosomal localization, co-stain the cells with a commercially available lysosomal marker according to the manufacturer's protocol.

Live_Cell_Imaging_Workflow Start Start: Adherent Cells in Culture Wash1 Wash with PBS Start->Wash1 Probe_Loading Incubate with Probe (1-10 µM, 15-30 min) Wash1->Probe_Loading Wash2 Wash to Remove Excess Probe Probe_Loading->Wash2 Add_Medium Add Fresh Imaging Medium Wash2->Add_Medium Imaging Confocal Microscopy Add_Medium->Imaging Analysis Image Analysis Imaging->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-(Trifluoromethyl)quinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of 4-chloro-8-(trifluoromethyl)quinoline with an amine source. This method is favored due to its broad substrate scope and functional group tolerance.[2]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are 4-chloro-8-(trifluoromethyl)quinoline and a suitable ammonia equivalent or a primary amine that can be later converted to the amino group. The synthesis of the quinoline precursor can be achieved through methods like the Combes quinoline synthesis or other cyclization reactions.

Q3: What are the critical reaction parameters to control for a high yield?

A3: Optimizing the choice of palladium catalyst, phosphine ligand, base, solvent, and reaction temperature is crucial for achieving high yields. The interplay of these factors determines the reaction rate and the formation of byproducts.

Q4: What are some common side products observed in this synthesis?

A4: Common side products can include hydrodehalogenation of the starting material (replacement of chlorine with hydrogen), formation of diaryl amines if a primary amine is used as the amine source, and products from competing C-H activation at other positions on the quinoline ring.

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). Consider using a Pd(0) source directly.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-deficient substrates like 4-chloro-8-(trifluoromethyl)quinoline, bulky, electron-rich ligands such as BrettPhos or Josiphos-type ligands are often effective.[3]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is anhydrous, as water can deactivate the catalyst.
Low Reaction Temperature While some Buchwald-Hartwig reactions can proceed at room temperature, this specific substrate may require heating. Try increasing the temperature to 80-120 °C.
Solvent Issues Use a dry, aprotic solvent like toluene or dioxane. The presence of water or protic impurities can interfere with the reaction.
Issue 2: Formation of Significant Side Products
Potential Cause Recommended Solution
Hydrodehalogenation This can occur if there is a source of hydride in the reaction. Ensure all reagents and the solvent are anhydrous. Lowering the reaction temperature might also reduce this side reaction.
Homocoupling of Starting Material This can be minimized by using a suitable ligand that promotes the desired cross-coupling over side reactions. Screening different ligands can be beneficial.
C-H Activation at other positions While less common at the 4-position, direct C-H arylation can sometimes be a competing reaction.[4] Optimizing the catalyst and ligand system is key to ensuring selectivity for the C-N bond formation.
Issue 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Co-elution with Starting Material If the product and starting material have similar polarities, consider using a different solvent system for column chromatography. A gradient elution might be necessary.
Residual Palladium Catalyst To remove residual palladium, you can wash the organic extract with an aqueous solution of a thiol-containing reagent or use a scavenger resin.
Product is an Oil If the product is an oil and difficult to handle, consider converting it to a salt (e.g., hydrochloride salt) to facilitate isolation and purification by recrystallization.

Comparative Data on Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of amination reactions for similar quinoline substrates. This data can serve as a starting point for optimizing the synthesis of this compound.

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene10075-85General Buchwald-Hartwig[2]
Pd₂(dba)₃XantphosNaOtBuDioxane11080-90General Buchwald-Hartwig[5]
Pd(dppf)Cl₂-K₂CO₃DMF12060-70C-H activation context[4]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Buchwald-Hartwig Amination of 4-chloro-8-(trifluoromethyl)quinoline

This protocol is a general guideline and may require optimization.

Materials:

  • 4-chloro-8-(trifluoromethyl)quinoline

  • Ammonia source (e.g., benzophenone imine, followed by hydrolysis) or a protected amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-8-(trifluoromethyl)quinoline, the palladium precatalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the base.

  • Add the ammonia equivalent or protected amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If a protected amine was used, perform the deprotection step. For benzophenone imine, acidic hydrolysis is required.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - 4-chloro-8-(trifluoromethyl)quinoline - Pd Catalyst & Ligand - Base & Amine Source - Anhydrous Solvent start->reagents reaction Heat under Inert Atmosphere (e.g., 100°C) reagents->reaction monitoring Monitor Reaction Progress (TLC / GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup deprotection Deprotection Step (if necessary) workup->deprotection purification Purification: Column Chromatography deprotection->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst or a Pd(0) source. check_catalyst->solution_catalyst No check_base Is the base strong and anhydrous? check_ligand->check_base Yes solution_ligand Screen bulky, electron-rich ligands. check_ligand->solution_ligand No check_conditions Are reaction conditions (temp, solvent) optimal? check_base->check_conditions Yes solution_base Use anhydrous NaOtBu or similar base. check_base->solution_base No solution_conditions Increase temperature and ensure anhydrous solvent. check_conditions->solution_conditions No

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of Trifluoromethylated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This resource is designed to address the common and often complex purification challenges associated with trifluoromethylated (CF3) quinoline compounds. The unique electronic properties imparted by the trifluoromethyl group, while beneficial for metabolic stability and bioactivity, can introduce significant hurdles in purification.[1][2] This guide provides troubleshooting advice, detailed protocols, and comparative data to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: How can I effectively remove residual palladium (Pd) catalyst from my reaction mixture?
  • Question: I've performed a palladium-catalyzed cross-coupling reaction to synthesize my trifluoromethylated quinoline, but I'm struggling to remove the residual palladium catalyst. Standard aqueous washes and silica gel chromatography are not completely effective. What are my options?

  • Answer: Residual palladium is a common and critical issue, especially for compounds intended for pharmaceutical development.[3] The catalyst can exist in various forms (e.g., colloidal, complexed with phosphine ligands), making its removal challenging.[4] Here are several strategies, ranging from simple filtration to the use of specialized scavengers.

    Troubleshooting Strategies:

    • Filtration through Celite®: A primary and straightforward step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[4][5] This can remove insoluble palladium species. For more effective removal of finely dispersed or colloidal palladium, pre-wetting the Celite® pad with methanol can improve its efficacy.[4]

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.[6][7] However, be aware that this can sometimes lead to product loss due to non-specific adsorption. A small-scale test is recommended to assess recovery.

    • Metal Scavengers: Using solid-supported metal scavengers is a highly effective and popular method.[3] These are typically silica-based materials functionalized with thiol (SH) or amine groups that chelate the palladium. The scavenger is stirred with the crude product solution and then simply filtered off.

    • Specific Chemical Washes:

      • Aqueous Thiourea or N-acetylcysteine: These molecules contain soft sulfur donors that can complex with soft metals like palladium, pulling them into the aqueous phase during a liquid-liquid extraction.

      • Trithiocyanuric Acid (TMT): This reagent is effective for precipitating palladium from organic solutions.[7] The resulting salt is then removed by filtration.

Issue 2: I am struggling to separate constitutional isomers of my trifluoromethylated quinoline. What chromatographic techniques can I use?
  • Question: My synthesis produced a mixture of trifluoromethylated quinoline isomers (e.g., 6-CF3 vs. 8-CF3), and they are co-eluting during standard silica gel column chromatography. How can I achieve better separation?

  • Answer: Separating constitutional isomers of quinolines can be challenging due to their similar polarities.[8][9] The strong electron-withdrawing nature of the CF3 group can further minimize polarity differences. Optimization of chromatographic conditions is key.[8]

    Troubleshooting Strategies:

    • Optimize Normal-Phase Chromatography:

      • Solvent System Screening: Systematically screen different eluent systems. A common starting point is a hexane/ethyl acetate gradient. Try adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to improve peak shape and potentially resolution.[10]

      • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) which offers different selectivity. For very difficult separations, consider silver nitrate-impregnated silica gel, which can separate isomers based on subtle differences in electron density.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating challenging isomers.[8][11]

      • Normal-Phase HPLC: Can offer superior resolution compared to flash chromatography.

      • Reverse-Phase HPLC (RP-HPLC): Using a C18 column with a mobile phase like acetonitrile/water or methanol/water can provide an orthogonal separation mechanism based on differences in hydrophobicity.[8]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and often provides faster separations with less solvent waste compared to HPLC.

Issue 3: My trifluoromethylated quinoline product appears to be degrading on the silica gel column.
  • Question: I'm observing streaking on my TLC plates and recovering low yields of a discolored product after column chromatography. I suspect my compound is unstable on silica gel. What can I do?

  • Answer: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, including some nitrogen-containing heterocycles.[8] The Lewis acidic sites on the silica surface can interact with the basic quinoline nitrogen.

    Troubleshooting Strategies:

    • Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel by preparing a slurry in your chosen eluent system containing 1-2% triethylamine (Et3N). This will cap the acidic silanol groups.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: This is a good alternative for basic compounds that are sensitive to acid.[8]

      • Florisil® or Celite®: For very sensitive compounds, a plug filtration through a less acidic medium might be sufficient to remove baseline impurities without significant degradation.

    • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[8] Avoid letting the column run dry or sit for extended periods with the compound loaded.

    • Switch to a Non-Chromatographic Method: If the compound is crystalline, recrystallization is an excellent alternative that avoids contact with acidic stationary phases.[2][8][12]

Data Presentation: Comparison of Palladium Removal Techniques

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Filtration through Celite® Low to ModerateSimple, fast, inexpensive.[4]Only removes insoluble Pd; may not remove fine colloids.
Activated Carbon Moderate to HighInexpensive, widely available.[6]Can lead to product loss; may require optimization.[3]
Liquid-Liquid Extraction Low to ModerateCan remove ionic Pd species.Often inefficient for complexed or colloidal Pd.[4]
Silica-Thiol Scavengers Very High (>95%)High selectivity, simple filtration removal.[5]Higher cost compared to other methods.[3]
Recrystallization VariableCan be highly effective if impurities are excluded from the crystal lattice.May concentrate metal impurities in some cases.[3]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
  • Dissolution: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude trifluoromethylated quinoline product in a suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 3-5 equivalents by weight relative to the theoretical amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS if available, or by TLC analysis of the supernatant).

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® or a fritted funnel to remove the scavenger.

  • Solvent Removal: Wash the filtered scavenger with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the palladium-free product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of your impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] A mixed solvent system (a "good" solvent and an "anti-solvent") can also be effective.[11]

  • Dissolution: In a larger flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.[8] Further cooling in an ice bath can promote crystallization.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[8]

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Trifluoromethylated Quinoline Product check_impurities Identify Major Impurities (TLC, NMR, LCMS) start->check_impurities catalyst Residual Metal Catalyst? check_impurities->catalyst Analysis shows specific impurity types isomers Isomeric Mixture? catalyst->isomers No scavenger Use Metal Scavenger (e.g., Thiol-Silica) catalyst->scavenger Yes degradation Product Degradation? isomers->degradation No prep_hplc Preparative HPLC / SFC isomers->prep_hplc Yes baseline Baseline/Polar Impurities? degradation->baseline No deact_silica Use Deactivated Silica (Et3N wash) degradation->deact_silica Yes recrystallize Recrystallization baseline->recrystallize Yes end_node Pure Product baseline->end_node No (Standard Column) activated_c Treat with Activated Carbon scavenger->end_node activated_c->end_node opt_flash Optimize Flash Chromatography (Solvent Screen, New Phase) prep_hplc->end_node opt_flash->end_node alumina Switch to Alumina Column deact_silica->end_node alumina->end_node recrystallize->end_node

Caption: A decision workflow for selecting a purification strategy.

General Workflow for Catalyst Scavenging

Scavenging_Workflow step1 1. Dissolve Crude Product in Organic Solvent step2 2. Add Solid-Supported Scavenger (e.g., Thiol-Silica) step1->step2 step3 3. Stir Mixture (2-12h at RT or ~40°C) step2->step3 step4 4. Filter to Remove Scavenger-Metal Complex step3->step4 step5 5. Concentrate Filtrate Under Reduced Pressure step4->step5 result Purified Product step5->result

Caption: Experimental workflow for removing metal catalysts using scavengers.

References

Technical Support Center: Overcoming Solubility Challenges with 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 8-(Trifluoromethyl)quinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound can be attributed to several physicochemical properties. The quinoline ring system is inherently hydrophobic, and the presence of a trifluoromethyl (-CF3) group further increases lipophilicity, leading to a preference for non-polar environments. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to effectively solvate individual molecules.

Q2: I'm observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is happening and how can I prevent it?

A2: This common phenomenon, known as "precipitation upon dilution," occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is introduced into a predominantly aqueous environment.[1] The drastic change in solvent polarity causes the compound to crash out of the solution. To mitigate this, consider the following strategies:

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This rapid dispersion can prevent localized supersaturation.[1]

  • Lower Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration.[1]

  • Use of Co-solvents: Incorporate a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into your final aqueous solution to increase the overall solvent polarity.

Q3: How can I systematically approach improving the solubility of this compound for my experiments?

A3: A systematic approach involves a series of logical steps to identify the most effective solubilization strategy. The initial and most critical step is to determine the compound's baseline solubility in your experimental medium. Following this, a sequential investigation of different formulation strategies is recommended. This can be visualized in the troubleshooting workflow diagram below.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired aqueous buffer.

Initial Assessment: Visually inspect the solution for any undissolved particles, cloudiness, or a film on the surface. Any of these observations indicate a solubility issue.

Troubleshooting Workflow:

G start Start: Poor Solubility Observed is_ionizable Is the compound ionizable? (Check pKa) start->is_ionizable ph_adjustment pH Adjustment (Lower pH for basic amine) is_ionizable->ph_adjustment  Yes co_solvency Co-solvency (e.g., Ethanol, PEG) is_ionizable->co_solvency  No / pH adjustment ineffective check_sol_ph Solubility Sufficient? ph_adjustment->check_sol_ph check_sol_ph->co_solvency  No end_success Proceed with Experiment check_sol_ph->end_success  Yes check_sol_cosolvent Solubility Sufficient? co_solvency->check_sol_cosolvent surfactants Use of Surfactants (e.g., Tween 80) check_sol_cosolvent->surfactants  No check_sol_cosolvent->end_success  Yes check_sol_surfactant Solubility Sufficient? surfactants->check_sol_surfactant complexation Complexation (e.g., Cyclodextrins) check_sol_surfactant->complexation  No check_sol_surfactant->end_success  Yes check_sol_complex Solubility Sufficient? complexation->check_sol_complex check_sol_complex->end_success  Yes end_fail Consider Advanced Formulation (e.g., Solid Dispersion, Nanoparticles) check_sol_complex->end_fail  No

A troubleshooting workflow for improving small molecule solubility.

Quantitative Data Summary

CompoundSolvent/MediumTemperature (°C)Solubility (µg/mL)Data Type
8-methyl-2-(trifluoromethyl)quinolin-4-olpH 7.4 BufferNot Specified>34.1Experimental
4-Amino-2-methyl-8-(trifluoromethyl)quinolineHot Water~80-100SolubleQualitative
This compoundDMSO25Estimated > 10 mg/mLEstimation
This compoundEthanol25Estimated < 1 mg/mLEstimation
This compoundWater25Estimated < 0.1 mg/mLEstimation

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing an initial high-concentration stock solution of a poorly soluble compound.

G cluster_0 Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Add Organic Solvent (e.g., 100% DMSO) weigh->dissolve vortex 3. Vortex/Sonicate (Gentle warming if necessary) dissolve->vortex store 4. Store at -20°C or -80°C vortex->store

Workflow for preparing a stock solution of the compound.

Methodology:

  • Accurately weigh the desired amount of this compound.

  • Add a minimal volume of a high-purity organic solvent, such as 100% DMSO, to achieve a high concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but care should be taken to avoid degradation.

  • Store the stock solution in an airtight container at -20°C or -80°C, protected from light.

Protocol 2: pH-Dependent Solubility Assessment

This protocol is designed to determine the effect of pH on the solubility of this compound. As a basic compound, its solubility is expected to increase in acidic conditions.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Protocol 3: Co-solvent Screening

This protocol helps in identifying an effective co-solvent and its optimal concentration to improve the solubility of the compound in an aqueous medium.

Methodology:

  • Prepare a series of aqueous buffers containing varying percentages of a water-miscible organic co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).

  • To a fixed volume of each co-solvent buffer (e.g., 990 µL), add a small volume of your high-concentration DMSO stock solution (e.g., 10 µL of a 10 mM stock to achieve a final concentration of 100 µM).

  • Vortex the mixture immediately and visually inspect for any precipitation or cloudiness.

  • Incubate the samples at the experimental temperature for a set period (e.g., 1 hour) and observe again for any signs of precipitation.

  • Determine the lowest concentration of the co-solvent that maintains the compound's solubility at the desired final concentration.

References

optimizing reaction conditions for synthesizing 8-(Trifluoromethyl)quinolin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 8-(trifluoromethyl)quinolin-4-amine derivatives. This document is intended to assist researchers in optimizing reaction conditions and overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

A1: The two most common and effective methods for synthesizing this compound derivatives are the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). Both methods involve the formation of a carbon-nitrogen bond at the 4-position of the quinoline ring, typically starting from a 4-halo-8-(trifluoromethyl)quinoline precursor.

Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the most common causes?

A2: Low yields in Buchwald-Hartwig aminations of 4-halo-8-(trifluoromethyl)quinolines can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group can impact catalyst activity. Common culprits include an inactive catalyst, an inappropriate choice of phosphine ligand, a suboptimal base, or unsuitable reaction conditions.[1][2] Side reactions such as hydrodehalogenation can also reduce the yield of the desired product.[3]

Q3: Which phosphine ligand is best for the Buchwald-Hartwig amination of 4-chloro-8-(trifluoromethyl)quinoline?

A3: There is no single "best" ligand for all substrates. For electron-deficient aryl chlorides like 4-chloro-8-(trifluoromethyl)quinoline, bulky and electron-rich phosphine ligands are generally preferred.[1] Ligands such as Xantphos, BrettPhos, and BippyPhos have shown success in similar amination reactions.[2][4] It is often necessary to screen a panel of ligands to identify the optimal one for your specific amine coupling partner.

Q4: Can I use Nucleophilic Aromatic Substitution (SNAr) to synthesize this compound derivatives?

A4: Yes, SNAr is a viable method, particularly when using a 4-chloro-8-(trifluoromethyl)quinoline precursor. The reactivity of the 4-position is enhanced by the electron-withdrawing effect of the quinoline nitrogen.[5] This method is often simpler than palladium-catalyzed reactions but may require harsher conditions, such as high temperatures, and the choice of solvent is critical.[6]

Q5: I'm observing multiple byproducts in my SNAr reaction. What are the likely side reactions?

A5: Common side reactions in SNAr with amines include di-substitution if there are other leaving groups on the quinoline ring.[6] If you are using a nucleophilic solvent, it may compete with your intended amine nucleophile. Using a non-reactive, polar aprotic solvent like DMSO or DMF is generally recommended.[6]

Q6: Why is the purification of this compound derivatives challenging?

A6: The basicity of the amino group at the 4-position can lead to strong interactions with acidic silica gel during column chromatography, resulting in peak tailing and poor separation.[7] The polarity of the amino group can also make these compounds highly polar, requiring more polar solvent systems for elution.[7]

Q7: How can I improve the purification of my basic quinoline product by column chromatography?

A7: To mitigate issues with silica gel chromatography, you can add a basic modifier like triethylamine (0.5-2%) to your eluent.[8] This neutralizes the acidic silanol groups on the silica surface, improving peak shape and recovery. Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[8]

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivated.[1] 2. Inappropriate Ligand: The chosen phosphine ligand is not suitable for the substrate.[2] 3. Incorrect Base: The base is not strong enough or is insoluble.[1] 4. Low Reaction Temperature: The reaction requires more thermal energy.1. Use a high-purity palladium precatalyst and degas the solvent and reaction mixture thoroughly. 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[9] 3. Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is anhydrous. 4. Gradually increase the reaction temperature, as these reactions often require heating (80-110 °C).[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: More common with electron-poor aryl halides.[2] 2. Presence of Water: Water can interfere with the catalytic cycle.1. Try a different ligand or a lower reaction temperature. 2. Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for extended periods. 2. Product Inhibition: The product may be coordinating to the palladium center.1. Consider a higher catalyst loading or a more robust precatalyst. 2. Try a different solvent to improve product solubility.
Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Low Reactivity of Starting Material: The 4-halo-8-(trifluoromethyl)quinoline may not be sufficiently activated. 2. Poor Nucleophile: The amine is not nucleophilic enough. 3. Suboptimal Solvent: The solvent is not effectively solvating the intermediates. 4. Insufficient Temperature: The reaction requires higher activation energy.1. Ensure the use of a good leaving group at the 4-position (F > Cl > Br > I for SNAr).[6] 2. If using a weak amine nucleophile, consider adding a non-nucleophilic base to increase its reactivity. 3. Use a polar aprotic solvent such as DMSO, DMF, or NMP.[10] 4. Gradually increase the reaction temperature, monitoring for decomposition.[6]
Formation of Multiple Products 1. Reaction with Solvent: Nucleophilic solvents can compete with the amine. 2. Di-substitution: If other leaving groups are present, multiple substitutions can occur.1. Use a non-reactive, polar aprotic solvent.[6] 2. Use a stoichiometric amount of the amine to favor mono-substitution.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or strong bases can lead to degradation.1. Monitor the reaction closely by TLC to avoid prolonged heating. 2. If possible, use milder conditions (lower temperature, weaker base) for a longer reaction time.

Data Presentation: Representative Reaction Conditions

Table 1: Buchwald-Hartwig Amination of 4-Halo-8-(trifluoromethyl)quinolines
EntryHalide (X)AminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BrMorpholinePd₂(dba)₃ (2.5)Xantphos (10)NaOtBu (1.4)Toluene1101285
2ClAnilinePd(OAc)₂ (5)BrettPhos (10)K₃PO₄ (2.0)Dioxane1002478
3Brn-Butylamine[Pd(allyl)Cl]₂ (2)BippyPhos (8)LHMDS (1.5)THF801891
4ClCyclohexylaminePd₂(dba)₃ (3)XPhos (12)Cs₂CO₃ (2.0)Toluene1102472

Note: The data in this table is representative and compiled from various sources for similar substrates. Actual results may vary and optimization is often required.

Table 2: Nucleophilic Aromatic Substitution of 4-Chloro-8-(trifluoromethyl)quinoline
EntryNucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Ammonia (aq.)-Ethanol1502465
2BenzylamineK₂CO₃ (2.0)DMF1201288
3Piperidine-NMP100892
44-MethoxyanilineNaH (1.2)DMSO1301675

Note: The data in this table is representative and compiled from various sources for similar substrates. Actual results may vary and optimization is often required.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-8-(trifluoromethyl)quinoline with Aniline

Materials:

  • 4-Chloro-8-(trifluoromethyl)quinoline

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.06 mmol, 6 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add 4-chloro-8-(trifluoromethyl)quinoline (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine to prevent tailing) to afford the desired N-phenyl-8-(trifluoromethyl)quinolin-4-amine.

Protocol 2: Nucleophilic Aromatic Substitution of 4-Chloro-8-(trifluoromethyl)quinoline with Benzylamine

Materials:

  • 4-Chloro-8-(trifluoromethyl)quinoline

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add 4-chloro-8-(trifluoromethyl)quinoline (1.0 mmol, 1.0 equiv), benzylamine (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).[5]

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-benzyl-8-(trifluoromethyl)quinolin-4-amine.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Pd Precatalyst & Ligand p2 Add Anhydrous Solvent p1->p2 p3 Stir to Form Active Catalyst p2->p3 r1 Add 4-Halo-8-(CF3)quinoline, Amine, and Base p3->r1 r2 Heat Reaction Mixture r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool and Dilute r3->w1 w2 Filter through Celite w1->w2 w3 Aqueous Work-up w2->w3 w4 Dry and Concentrate w3->w4 w5 Column Chromatography w4->w5 end end w5->end Pure Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 Combine 4-Chloro-8-(CF3)quinoline, Amine, and Base (if needed) s2 Add Anhydrous Solvent (e.g., DMF) s1->s2 r1 Heat Reaction Mixture s2->r1 r2 Monitor by TLC r1->r2 w1 Cool and Quench with Water r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash and Dry w2->w3 w4 Concentrate w3->w4 w5 Column Chromatography w4->w5 end end w5->end Pure Product

Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Low_Yield cluster_bwh Buchwald-Hartwig Issues cluster_snar SNAr Issues start Low or No Product Yield q1 Is this a Buchwald-Hartwig or SNAr reaction? start->q1 bwh1 Check Catalyst Activity: - Use fresh precatalyst - Degas solvent thoroughly q1->bwh1 Buchwald-Hartwig snar1 Check Leaving Group: - F > Cl is generally better q1->snar1 SNAr bwh2 Screen Ligands: - Try bulky, electron-rich ligands (XPhos, BrettPhos, etc.) bwh3 Optimize Base: - Use stronger base (NaOtBu) - Ensure base is anhydrous bwh4 Increase Temperature snar2 Use Polar Aprotic Solvent: - DMF, DMSO, NMP snar3 Increase Temperature snar4 Consider adding a base for weak amine nucleophiles

Caption: Troubleshooting logic for low or no product yield.

References

stability issues of 8-(Trifluoromethyl)quinolin-4-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-(Trifluoromethyl)quinolin-4-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

The trifluoromethyl group on the quinoline ring is generally considered to enhance the chemical stability of the molecule. However, like most organic compounds, its stability can be affected by specific experimental conditions such as pH, temperature, light, and the presence of oxidizing agents.

Q2: How should this compound be stored?

To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature or refrigerated (4°C) for long-term storage, as recommended for similar trifluoromethylated quinoline amines.[1]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

Based on studies of structurally similar compounds containing a trifluoromethylphenyl amine moiety, potential degradation can occur through hydrolysis of the amine group under acidic or basic conditions, and oxidation.[4] For example, the related compound teriflunomide degrades to form 4-(trifluoromethyl)aniline under acidic, oxidative, and thermal stress.[4]

Q5: In which solvents is this compound soluble and stable?

Similar aminoquinoline compounds are generally soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] The solubility in aqueous solutions is expected to be low but may increase in acidic conditions due to the protonation of the amine group.[5] Stability in different solvents should be evaluated on a case-by-case basis, as the solvent can influence degradation rates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.Store the compound in a tightly sealed container, protected from light, at the recommended temperature. Prepare solutions fresh before use.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). The compound may be degrading under the experimental conditions (e.g., pH of the mobile phase, temperature).Conduct a forced degradation study to identify potential degradants. Adjust chromatographic conditions (e.g., use a mobile phase with a neutral pH, run at a lower temperature) to minimize on-column degradation.
Low recovery of the compound from an aqueous solution. The compound has low solubility in neutral aqueous solutions.Adjust the pH of the solution to be more acidic to increase solubility. Alternatively, use a co-solvent such as ethanol or DMSO.
Discoloration of the solid compound or solutions. This could be a sign of degradation, possibly due to oxidation or exposure to light.Discard the discolored material. Ensure future storage is under an inert atmosphere and protected from light.

Data Presentation

Table 1: Recommended Storage and Handling of this compound
ParameterRecommendation
Storage Temperature Room Temperature (short-term), 4°C (long-term)[1]
Atmosphere Store in a dry environment; consider storing under an inert gas (e.g., argon, nitrogen) for enhanced stability.
Light Conditions Protect from light.[1]
Container Use a tightly sealed, light-resistant container.
Table 2: Illustrative Quantitative Data from a Forced Degradation Study

Disclaimer: The following data is illustrative and based on typical outcomes of forced degradation studies for similar aromatic amines. Specific experimental data for this compound is not currently available.

Stress Condition Duration % Degradation (Illustrative) Major Degradation Products (Predicted)
0.1 M HCl24 hours15%8-(Trifluoromethyl)quinolin-4-ol
0.1 M NaOH24 hours5%Minor unidentified products
10% H₂O₂24 hours20%N-oxides, hydroxylated quinolines
Thermal (80°C)48 hours10%Minor unidentified products
Photolytic (UV light)24 hours25%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral solvent.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Mandatory Visualizations

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (e.g., 1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (e.g., 30% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to photo Photolytic Stress (e.g., UV light) stock->photo Expose to neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc data Data Interpretation and Degradant Identification hplc->data

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathway cluster_degradation Degradation Products parent This compound hydrolysis_prod 8-(Trifluoromethyl)quinolin-4-ol (from Hydrolysis) parent->hydrolysis_prod Acidic Conditions oxidation_prod N-oxide derivatives (from Oxidation) parent->oxidation_prod Oxidizing Agents (e.g., H2O2)

Caption: A plausible degradation pathway for this compound.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of their quinoline probes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: Why is the fluorescence quantum yield of my quinoline-based probe unexpectedly low?

A low quantum yield in quinoline probes can stem from several factors related to their molecular structure and environment. Quinoline and its derivatives are known to be weakly fluorescent in their native state.[1] This is often due to the presence of non-bonding electrons on the nitrogen atom, which can lead to an increased probability of non-radiative decay pathways, such as intersystem crossing, ultimately reducing the fluorescence quantum yield.[1]

Key causes for low quantum yield include:

  • Solvent Effects: The polarity of the solvent can significantly impact fluorescence. Some quinoline probes exhibit stronger fluorescence in polar solvents, while others may be quenched.[1][2]

  • Intramolecular Rotations: Flexible components within the probe's structure can dissipate energy through vibrations and rotations, which competes with fluorescence emission.[2][3]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, probe molecules can aggregate, leading to self-quenching and a decrease in overall fluorescence.[2][4]

  • Presence of Quenchers: Certain ions or molecules in your sample, such as halide ions or dissolved oxygen, can act as quenchers and reduce fluorescence intensity.[4]

  • Incorrect pH: The fluorescence of many quinoline probes is highly pH-dependent. Protonation or deprotonation of the quinoline nitrogen or other functional groups can dramatically alter the electronic structure and, consequently, the fluorescence properties.[4]

FAQ 2: How can I enhance the fluorescence quantum yield of my quinoline probe?

Several strategies can be employed to boost the quantum yield of your quinoline-based probes:

  • Protonation: Protonating the nitrogen atom of the quinoline ring can significantly enhance fluorescence. This is because protonation changes the lowest energy excited state from a non-emissive (n,π) state to a highly emissive (π,π) state.[1][5] Adding a strong acid can lead to a dramatic increase in fluorescence intensity, in some cases over 50-fold.[1][5]

  • Chemical Modification: Introducing specific substituents to the quinoline ring can greatly improve quantum yield. For instance, adding an amino group at the 6-position has been shown to be crucial for obtaining high quantum yields, with some derivatives reaching up to 83%.[6] Creating a "push-pull" system with electron-donating and electron-withdrawing groups can also enhance intramolecular charge transfer (ICT) and fluorescence.[2]

  • Solvent Optimization: Systematically testing solvents with varying polarities can help identify the optimal environment for your probe's fluorescence.[1][7]

  • Restricting Intramolecular Rotation: Designing more rigid molecular structures can minimize non-radiative decay from molecular motion. This is a key principle behind aggregation-induced emission (AIE) probes, where fluorescence is enhanced in an aggregated state due to restricted intramolecular rotation.[8]

  • Chelation-Enhanced Fluorescence (CHEF): If your probe is designed for ion sensing, the binding of the target ion can restrict intramolecular rotation or block photoinduced electron transfer (PET), leading to a significant increase in fluorescence.[3][9]

FAQ 3: My fluorescence signal is unstable and decreases over time. What could be the cause?

A decaying fluorescence signal is often due to photobleaching or the presence of a chemical quencher.

  • Photobleaching: Continuous exposure to the excitation light source can cause irreversible photochemical destruction of the fluorophore. To mitigate this, you can reduce the excitation light intensity, decrease the exposure time, or use an anti-fading agent if compatible with your experimental setup.

  • Chemical Quenching: The presence of quenching agents in your sample can lead to a decrease in fluorescence. Ensure the purity of your solvents and reagents. If you suspect quenching by metal ions, consider using a chelating agent like EDTA, provided it doesn't interfere with your experiment.[4]

FAQ 4: I am observing inconsistent results between experimental replicates. What could be the reason?

High variability in fluorescence measurements often points to issues with probe aggregation or environmental sensitivity.

  • Probe Aggregation: At higher concentrations, quinoline probes can form aggregates, which can lead to erratic fluorescence signals due to self-quenching.[4] Try lowering the probe concentration or adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 to prevent aggregation, ensuring it does not affect your experiment.[4]

  • pH and Temperature Fluctuations: The fluorescence of quinoline probes can be sensitive to small changes in pH and temperature.[4] Ensure that your buffer system is stable throughout the experiment and maintain a constant temperature. Performing a pH titration of your probe can help you understand its fluorescence behavior in your specific system.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of fluorescence quantum yield (Φf) for various quinoline derivatives under different conditions.

Table 1: Effect of Protonation on the Fluorescence Quantum Yield of Quinolines

Quinoline DerivativeAcid UsedQuantum Yield (Φf)Reference
Isoquinoline-< 1%[1]
IsoquinolineTrifluoroacetic Acid (TFA)> 50-fold increase[1][5]
IsoquinolineBenzenesulfonic Acid (BSA)> 50-fold increase[1]
Acridine-< 1%[1]
Benzo[h]quinoline-15%[1]

Table 2: Fluorescence Quantum Yields of Substituted Quinoline Derivatives

Quinoline DerivativeSubstituent(s)SolventQuantum Yield (Φf)Reference
Aminoquinoline DerivativeAmino group at position 6-up to 83%[6]
QP2-Zn2+ Complex8-hydroxyquinoline with pyridine amineDMSO/H2O (95% water)0.33[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the fluorescence quantum yield of quinoline-based probes.

Protocol 1: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined by a relative method, using a well-characterized standard with a known quantum yield.[1][10][11][12]

Materials:

  • Quinoline probe solution of unknown quantum yield (Sample)

  • Standard solution with known quantum yield (e.g., Quinine sulfate in 0.1 M H2SO4, Φf = 0.54)[11][12]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:[10]

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Protocol 2: General Synthesis of a 6-Bromoquinoline-Based Fluorescent Probe

This protocol outlines a general synthetic workflow starting from 6-bromoquinoline, a common precursor for various fluorescent probes.[3]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Brine

Procedure:

  • Nitration:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add 6-bromoquinoline to the cooled sulfuric acid while stirring.

    • Add fuming nitric acid dropwise to the mixture, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a 5% aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography to obtain the desired nitrated intermediate. This intermediate can then be used in subsequent reactions (e.g., nucleophilic substitution) to introduce the desired recognition moiety.

Visualizations

The following diagrams illustrate key concepts and workflows related to enhancing the fluorescence of quinoline-based probes.

G cluster_0 Factors Leading to Low Quantum Yield A Low Quantum Yield B Non-radiative Decay Pathways A->B C Solvent Quenching B->C D Intramolecular Rotations B->D E Aggregation-Caused Quenching (ACQ) B->E F Excited-State Intramolecular Proton Transfer (ESIPT) B->F

Caption: Factors contributing to low fluorescence quantum yield in quinoline probes.

G cluster_1 Strategies to Enhance Quantum Yield G Enhanced Quantum Yield H Protonation H->G I Chemical Modification (Substituents) I->G J Solvent Optimization J->G K Restricting Intramolecular Rotation (e.g., AIE, CHEF) K->G

Caption: Key strategies for enhancing the fluorescence quantum yield of quinoline probes.

G cluster_2 Experimental Workflow: Quantum Yield Determination L Prepare Dilute Solutions (Sample and Standard) M Measure Absorbance (UV-Vis) L->M N Measure Fluorescence Emission L->N P Calculate Quantum Yield M->P O Integrate Fluorescence Intensity N->O O->P G cluster_3 Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) Q Quinoline Probe (Low Fluorescence) S Probe-Ion Complex (Restricted Rotation/PET Blocked) Q->S R Metal Ion R->S T Enhanced Fluorescence S->T

References

Technical Support Center: Addressing Resistance to 8-(Trifluoromethyl)quinolin-4-amine-based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to 8-(Trifluoromethyl)quinolin-4-amine-based drugs in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you identify, understand, and potentially overcome these resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of our this compound-based drug in our cancer cell line over time. What are the likely resistance mechanisms?

A1: The development of drug resistance is a common challenge in cancer therapy. For quinoline-based compounds, including those with an this compound core, several mechanisms can be responsible for decreased efficacy. The most prevalent is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.[1] Other potential mechanisms include alterations or mutations in the drug's molecular target and the activation of pro-survival signaling pathways that counteract the drug's cytotoxic effects.

Q2: Our this compound-based antimalarial compound is showing reduced activity against Plasmodium falciparum strains. What genetic markers should we investigate?

A2: For quinoline-based antimalarials, resistance in P. falciparum is well-documented and often linked to specific genetic changes. Key genes to investigate include the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1). Mutations in pfcrt are a primary determinant of chloroquine resistance, while amplification or mutations in pfmdr1 have been associated with resistance to mefloquine and other quinoline-containing drugs.

Q3: How can we determine if P-glycoprotein (P-gp) overexpression is the cause of resistance in our cancer cell line?

A3: There are several methods to assess P-gp overexpression and activity. A standard approach is to compare P-gp protein levels in your resistant cell line to the parental (sensitive) cell line using Western blotting. To assess the functional impact of P-gp, you can perform a fluorescent dye efflux assay using a P-gp substrate like Rhodamine 123. Reduced intracellular accumulation of the dye in the resistant cells, which can be reversed by a known P-gp inhibitor, indicates increased P-gp-mediated efflux.[1]

Q4: Some of our quinoline derivatives are thought to target tubulin. How would resistance to such a compound manifest?

A4: Resistance to tubulin-targeting agents can arise through several mechanisms. These include mutations in the tubulin protein itself that prevent the drug from binding effectively, changes in the expression of different tubulin isotypes, and post-translational modifications of tubulin. These alterations can disrupt the drug-tubulin interaction, leading to a decreased effect on microtubule dynamics.

Q5: Can activation of cell survival pathways contribute to resistance against our this compound-based drug?

A5: Yes, the activation of pro-survival signaling pathways is a significant mechanism of drug resistance. The PI3K/Akt/mTOR pathway is a key regulator of cell survival, proliferation, and growth.[2] Its aberrant activation, often observed in cancer, can counteract the apoptotic signals induced by your compound. Investigating the phosphorylation status of key proteins in this pathway, such as Akt, in your resistant versus sensitive cell lines can provide insights into this resistance mechanism.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Resistant Cell Lines
Potential Cause Troubleshooting Steps
Cell Line Instability The resistance phenotype may not be stable over time. Regularly monitor the expression of resistance markers (e.g., P-gp by Western blot). If the phenotype is lost, consider re-deriving the resistant cell line or using an earlier passage from your cell bank.
Inconsistent Drug Concentration The compound may be degrading or precipitating in the culture medium. Always prepare fresh drug solutions for each experiment. Verify the solubility of your compound in the culture medium and consider using a different solvent if necessary, ensuring the final solvent concentration is non-toxic to the cells.
Variations in Cell Seeding Density Cell density can significantly impact drug sensitivity. Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across all experiments and plates.
Mycoplasma Contamination Mycoplasma or other microbial contamination can alter cellular physiology and response to drugs. Regularly test your cell lines for mycoplasma contamination.
Issue 2: Combination of a Quinoline-based Drug and a P-gp Inhibitor Fails to Reverse Resistance
Potential Cause Troubleshooting Steps
P-gp is Not the Primary Resistance Mechanism Other ABC transporters (e.g., MRP1, ABCG2) may be responsible for drug efflux. Screen for the expression of other relevant ABC transporters using Western blotting or qPCR. If another transporter is overexpressed, test inhibitors specific to that transporter.
Alternative Resistance Mechanisms Resistance may be due to target mutation or other non-efflux-based mechanisms. Sequence the target protein in the resistant cell line to identify potential mutations. Investigate downstream signaling pathways that may be altered (e.g., PI3K/Akt pathway).
Suboptimal Inhibitor Concentration The concentration of the P-gp inhibitor may be too low to effectively block efflux. Perform a dose-response experiment with the P-gp inhibitor to determine the optimal, non-toxic concentration for your cell line.
Issue 3: No or Weak Signal in Tubulin Polymerization Assay
Potential Cause Troubleshooting Steps
Inactive Tubulin Tubulin is a sensitive protein. Ensure it is stored correctly at -80°C and avoid multiple freeze-thaw cycles. Use freshly prepared tubulin for each experiment.
Incorrect Assay Conditions Tubulin polymerization is highly temperature-dependent and requires GTP. Ensure the plate reader is pre-warmed to 37°C and that GTP is included in the reaction buffer at the correct concentration.
Compound Precipitation The test compound may be precipitating in the assay buffer, causing light scattering that can interfere with the reading. Visually inspect the wells for any precipitate and test the compound in the buffer alone to check for solubility issues.

Quantitative Data Summary

Specific quantitative data for this compound-based drugs in resistant cell lines is not extensively available in the public domain. The following tables provide illustrative examples of data for other quinoline derivatives to demonstrate how to present such findings.

Table 1: Illustrative Anticancer Activity of Quinoline Derivatives in Sensitive and Resistant Cell Lines

CompoundCell LineParental IC50 (µM)Resistant Cell LineResistant IC50 (µM)Resistance FoldPrimary Resistance Mechanism
Quinoline Derivative AK5620.08K562/A021.3617P-gp Overexpression
Quinoline Derivative BA5490.49A549/T9.820Tubulin Mutation
Quinoline Derivative CMCF-71.5MCF-7/ADR25.517P-gp Overexpression

Table 2: Illustrative Antiplasmodial Activity and Resistance Markers for Quinoline Analogs

CompoundP. falciparum StrainIC50 (nM)pfcrt K76T Mutationpfmdr1 N86Y Mutationpfmdr1 Copy Number
Mefloquine3D7 (Sensitive)25NoNo1
MefloquineDd2 (Resistant)150YesYes>1
Chloroquine3D7 (Sensitive)20NoNo1
ChloroquineDd2 (Resistant)300YesYes1

Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line by continuous exposure to incrementally increasing drug concentrations.

Methodology:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the this compound-based drug in the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in the presence of the drug at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells daily. Initially, a significant number of cells will die.

  • Recovery and Expansion: When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.

  • Stepwise Dose Escalation: In the subsequent passages, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This is crucial in case the cells do not survive the next concentration increase.

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a significantly higher drug concentration (e.g., 10-20 times the initial IC50).

  • Characterization of Resistant Line: Once a resistant cell line is established, characterize it by determining the new IC50 value and investigating the underlying resistance mechanisms.

Protocol 2: Western Blot Analysis for P-glycoprotein (P-gp) and Phospho-Akt (p-Akt)

This protocol outlines the steps for detecting the expression of P-gp and the phosphorylation status of Akt, a key component of the PI3K/Akt survival pathway.

Methodology:

  • Cell Lysis:

    • Culture both parental (sensitive) and resistant cells to 70-80% confluency.

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp, phospho-Akt (Ser473), total Akt, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the P-gp and p-Akt signals to the loading control and total Akt, respectively, to compare expression levels between sensitive and resistant cells.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP in the polymerization buffer.

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer containing GTP.

  • Reaction Setup:

    • In a pre-warmed 96-well plate (37°C), add the test compound (your this compound derivative) at various concentrations. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.

    • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer or plate reader capable of kinetic measurements at 340 nm or 350 nm.

    • Record the absorbance every 30-60 seconds for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the curves of the compound-treated samples to the vehicle control to determine if your compound inhibits or enhances tubulin polymerization.

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and experimental workflows described in this guide.

drug_efflux_pump cluster_cell Resistant Cancer Cell drug_out Drug (Extracellular) drug_in Drug (Intracellular) drug_out->drug_in Passive Diffusion pgp P-glycoprotein (Efflux Pump) drug_in->pgp Binding pgp->drug_out Active Transport (Efflux) adp ADP + Pi pgp->adp atp ATP atp->pgp

Caption: Mechanism of P-glycoprotein mediated drug efflux.

pi3k_akt_pathway cluster_pathway PI3K/Akt/mTOR Survival Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition survival Cell Survival & Proliferation mtor->survival Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

tubulin_polymerization_workflow start Start prepare_reagents Prepare Tubulin, GTP, and Buffers start->prepare_reagents setup_reaction Set up Reaction in 96-well plate at 37°C prepare_reagents->setup_reaction add_compound Add Test Compound or Controls setup_reaction->add_compound measure_absorbance Measure Absorbance (340nm) Kinetically add_compound->measure_absorbance analyze_data Analyze Polymerization Curves measure_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Strategies to Minimize Quinoline Derivative Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of quinoline derivatives in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is showing high cytotoxicity across all cell lines, including non-cancerous ones. What are the initial steps to troubleshoot this?

A1: High, non-specific cytotoxicity can be a significant hurdle. Here’s a systematic approach to begin troubleshooting:

  • Confirm Compound Integrity and Purity: Ensure the compound's identity, purity, and stability. Impurities from synthesis can contribute to unexpected toxicity.

  • Review Vehicle Controls: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. It is crucial to run a vehicle control to determine the maximum non-toxic concentration for your specific cell line. Generally, DMSO concentrations should be kept below 0.5% (v/v).[1]

  • Evaluate Assay Conditions: Sub-optimal assay conditions can exacerbate cytotoxicity. Key parameters to check include cell seeding density, incubation time, and serum concentration.[2]

  • Check for Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a colored compound can affect absorbance readings in an MTT assay, or a compound could be autofluorescent, impacting fluorescence-based assays.[1]

Q2: How can I modify the chemical structure of my quinoline derivative to reduce its general cytotoxicity?

A2: Structure-Activity Relationship (SAR) studies are key to optimizing the therapeutic index of your compound. Consider the following modifications:

  • Functional Group Modification: The type and position of functional groups on the quinoline ring significantly influence cytotoxicity. For example, reducing a nitro group to an amine group has been shown to decrease cytotoxicity.[3]

  • Improving Solubility: Poor aqueous solubility can lead to compound precipitation and non-specific toxicity. Introducing polar functional groups can enhance solubility and potentially reduce off-target effects.

  • Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can sometimes reduce toxicity while retaining the desired biological activity.[4]

Q3: Can I use cytoprotective agents to reduce the toxicity of my quinoline derivative in non-target cells?

A3: Yes, co-administration of cytoprotective agents can be a viable strategy, particularly if the toxicity is mediated by a known mechanism like oxidative stress.

  • Antioxidants: If your quinoline derivative is known to induce reactive oxygen species (ROS), co-incubation with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity.[5][6] NAC can directly interact with cytotoxic electrophiles and replenish intracellular glutathione (GSH) stores.[5]

  • Mechanism-Specific Inhibitors: If a specific off-target kinase is responsible for the toxicity, a selective inhibitor for that kinase could be co-administered, although this can complicate data interpretation.

Q4: My results are highly variable between experiments. What are the common causes and how can I improve reproducibility?

A4: High variability in cell-based assays is a common issue. Here are some factors to consider:

  • Cell Seeding Inconsistency: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Reagent Variability: Batch-to-batch variation in serum is a significant source of irreproducibility. Whenever possible, purchase a large batch of a single, pre-tested lot of serum for a series of experiments.[1]

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to treatments, leading to inconsistent results. Regularly test your cell cultures for mycoplasma contamination.[7]

Q5: When should I consider using more advanced cell culture models like 3D spheroids?

A5: While 2D cell monolayers are useful for initial high-throughput screening, 3D cell culture models often provide a more physiologically relevant system for toxicity testing.[8] Consider moving to 3D models when:

  • You want to better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions.

  • You need to assess the penetration and efficacy of a compound in a more tissue-like structure.

  • You are observing discrepancies between in vitro 2D data and in vivo results. 3D cultures can help bridge this gap by providing a more predictive model of toxicity.[6][8]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Control Wells (Vehicle-Treated)

Potential Cause Troubleshooting Step
Solvent Concentration Too High Determine the maximum non-toxic solvent concentration by performing a dose-response curve with the vehicle alone. Ensure the final solvent concentration is consistent across all wells and is typically ≤ 0.5% for DMSO.[1]
Contaminated Media or Reagents Test for mycoplasma and endotoxins in your cell culture media and serum.[7] Use fresh, sterile-filtered reagents.
Incorrect Incubator Conditions Verify and calibrate incubator temperature, CO2, and humidity levels. Incorrect conditions can induce cellular stress.[7]
Cell Line Misidentification Authenticate your cell line using Short Tandem Repeat (STR) analysis to ensure you are working with the correct cells.[1]

Issue 2: Quinoline Derivative Shows Potency in Biochemical Assays but is Inactive or Toxic in Cell-Based Assays

Potential Cause Troubleshooting Step
Poor Cell Permeability Increase incubation time or use cell lines with varying expression of drug transporters. Consider structural modifications to enhance lipophilicity.
Compound Precipitation Visually inspect stock and working solutions for precipitates. If observed, consider lowering the concentration or using a different solubilization method.
Rapid Metabolism The compound may be rapidly metabolized by the cells into an inactive or more toxic form. Consider using metabolic inhibitors or a cell line with lower metabolic activity.
Off-Target Effects The observed cytotoxicity may be due to the inhibition of an essential off-target protein. Perform target engagement and selectivity profiling assays.

Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
2,4-disubstituted quinolineHEp-2 (larynx)49.01–77.67% inhibition--[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (leukemia)19.88--[9]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314-4.65 µg/cm³--[9]
Quinoline-chalcone derivative 12eMGC-803 (gastric)1.38--[10]
Quinoline-chalcone derivative 12eHCT-116 (colon)5.34--[10]
Quinoline-chalcone derivative 12eMCF-7 (breast)5.21--[10]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (breast)>100 (inactive against normal BHK-21)BHK-21 (kidney)>100[11]
DFIQH1299 (lung)4.16 (24h)--[12]
DFIQA549 (lung)5.06 (24h)--[12]
Quinoline derivative 7Caco-2 (colorectal)-Vero (kidney)440[13]
Quinoline derivative 13Caco-2 (colorectal)-Vero (kidney)26.5[13]
SO-3-3, SO-22, MC-5-2MCF-7, MDA-MB-231 (breast)Significantly higher cytotoxicity in cancer cells184A1 (breast)Lower cytotoxicity[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final solvent concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the quinoline derivative. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from no-cell control wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the compound concentration to determine the IC50 value.

Protocol 2: Co-administration of N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Toxicity

This protocol can be adapted to assess if an antioxidant can rescue cells from quinoline-induced cytotoxicity.

  • Cell Seeding: Follow step 1 of the MTT Assay protocol.

  • Reagent Preparation:

    • Prepare serial dilutions of your quinoline derivative as described above.

    • Prepare a stock solution of NAC in sterile water or PBS and dilute it in culture medium to the desired final concentration (e.g., 1-10 mM).

  • Cell Treatment:

    • Pre-treatment: Add the NAC-containing medium to the cells and incubate for 1-2 hours before adding the quinoline derivative.

    • Co-treatment: Add the quinoline derivative and NAC-containing medium to the cells simultaneously.

    • Controls: Include wells with the quinoline derivative alone, NAC alone, vehicle alone, and untreated cells.

  • Incubation and Viability Assessment: Incubate for the desired period and assess cell viability using a standard method like the MTT assay (Protocol 1).

  • Data Analysis: Compare the viability of cells treated with the quinoline derivative alone to those co-treated with NAC. A significant increase in viability in the co-treated group suggests that oxidative stress contributes to the compound's toxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Quinoline Derivative Dilutions treat_cells Treat Cells with Compound cell_seeding->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_add Add MTT Reagent incubate->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_ic50 Determine IC50 calc_viability->plot_ic50

Caption: Workflow for a standard cytotoxicity assay.

apoptosis_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase quinoline Quinoline Derivative ROS ↑ ROS Generation quinoline->ROS DeathReceptor Death Receptors quinoline->DeathReceptor Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways of quinoline-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of 8-(Trifluoromethyl)quinolin-4-amine and Leading Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimalarial potential of 8-(Trifluoromethyl)quinolin-4-amine and its derivatives against established antimalarial drugs: Chloroquine, Mefloquine, Artemisinin, and Atovaquone. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes key cellular pathways to aid in the evaluation of novel quinoline-based antimalarial candidates.

Note on Data Availability: Direct experimental data (IC50 and CC50 values) for this compound is limited in the public domain. Therefore, this guide presents data for structurally related trifluoromethylquinoline and aminoquinoline derivatives to provide insights into the potential activity of this compound class. All data is presented with specific compound identifiers and the biological systems in which they were tested.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of various quinoline derivatives and the comparator antimalarial drugs.

Table 1: In Vitro Antiplasmodial Activity of Quinoline Derivatives against Plasmodium falciparum

Compound/DerivativeP. falciparum Strain(s)IC50 (µM)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8 µg/mL[1]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2 µg/mL[1]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olMultiple strainsPotent activity reported[2]
4-Aminoquinoline-trifluoromethyltriazoline derivative (Compound 6e )Pf3D7 (Chloroquine-sensitive)0.004[3]
4-Aminoquinoline-trifluoromethyltriazoline derivative (Compound 6e )PfK1 (Chloroquine-resistant)0.120[3]
4-Aminoquinoline-pyrimidine hybrid (Compound 25 )Pf3D7 (Chloroquine-sensitive)<1[1]
4-Aminoquinoline-pyrimidine hybrid (Compound 26 )Pf3D7 (Chloroquine-sensitive)<1[1]
6-Fluoro-2-(4-(morpholinomethyl) phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide (27 )Not specifiedPotent activity reported[2]

Table 2: In Vitro Antiplasmodial Activity and Cytotoxicity of Comparator Antimalarial Drugs

CompoundP. falciparum Strain(s)IC50 (µM)Cell Line(s)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference(s)
Chloroquine 3D7 (sensitive)~0.01 - 0.1HEK293, HepG2, Vero>20>200 - >2000[4][5]
K1, W2 (resistant)>0.1[4][5]
Mefloquine 3D7 (sensitive)~0.02 - 0.05HEK293, HepG2, Vero>10>200 - >500[6]
K1, W2 (resistant)~0.03 - 0.06[6]
Artemisinin 3D7 (sensitive)~0.005 - 0.02HEK293, HepG2, Vero>10>500 - >2000[7]
K1, W2 (resistant)~0.005 - 0.02[7]
Atovaquone 3D7 (sensitive)~0.001 - 0.005HEK293, HepG2, Vero>20>4000 - >20000[8][9]
K1, W2 (resistant)~0.001 - 0.005[8][9]

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the known or proposed mechanisms of action for the comparator antimalarial drugs.

Chloroquine_Pathway cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_cytoplasm Cytoplasm Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Oxidative Stress & Lysis Heme_Polymerase Heme Polymerase Chloroquine_un Chloroquine (Unprotonated) Chloroquine_p Chloroquine (Protonated) Chloroquine_un->Chloroquine_p Protonation (Ion Trapping) Chloroquine_p->Heme_Polymerase Inhibits Chloroquine_ext Chloroquine (External) Chloroquine_ext->Chloroquine_un Diffusion

Chloroquine's mechanism of action.

Mefloquine_Pathway cluster_parasite Plasmodium falciparum Cytoplasm Ribosome 80S Ribosome Protein Protein Synthesis Ribosome->Protein Ribosome->Protein Inhibited Parasite_Survival Parasite Survival Parasite_Death Parasite Death Protein->Parasite_Death Inhibition leads to Mefloquine Mefloquine Mefloquine->Ribosome Binds to GTPase-associated center Mefloquine_ext Mefloquine (External) Mefloquine_ext->Mefloquine Enters Parasite

Mefloquine's primary mechanism of action.

Artemisinin_Pathway cluster_parasite Plasmodium falciparum Artemisinin Artemisinin (Prodrug) DHA Dihydroartemisinin (Active) Artemisinin->DHA Metabolism Radicals Carbon-centered Free Radicals DHA->Radicals Activated by Heme Heme (Fe2+) Heme->DHA Proteins Parasite Proteins Radicals->Proteins Alkylation & Damage Lipids Membrane Lipids Radicals->Lipids Peroxidation Parasite_Death Parasite Death Proteins->Parasite_Death Lipids->Parasite_Death Artemisinin_ext Artemisinin (External) Artemisinin_ext->Artemisinin Enters Parasite

Artemisinin's activation and mechanism.

Atovaquone_Pathway cluster_mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) Membrane_Potential Mitochondrial Membrane Potential ETC->Membrane_Potential Maintains ComplexIII Cytochrome bc1 Complex (Complex III) ComplexIII->ETC e- DHODH Dihydroorotate Dehydrogenase (DHODH) ComplexIII->DHODH Regenerates CoQ for Pyrimidine Pyrimidine Synthesis ComplexIII->Pyrimidine Inhibition blocks Ubiquinone Ubiquinone (CoQ) Ubiquinone->ComplexIII e- Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Parasite_Death Parasite Death ATP->Parasite_Death Depletion leads to DHODH->Pyrimidine Pyrimidine->Parasite_Death Inhibition leads to Atovaquone_ext Atovaquone (External) Atovaquone_ext->Atovaquone

Atovaquone's mechanism of action.[8][9]

Experimental Protocols

This section details standardized protocols for the in vitro and in vivo evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the amount of parasitic DNA via the fluorescence of SYBR Green I dye.[8]

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., K1, W2)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 5% hematocrit in complete culture medium. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293, HepG2, or Vero cells) to assess its selectivity.

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compounds and control (e.g., doxorubicin)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Antimalarial Activity (Peters' 4-Day Suppressive Test)

This is a standard in vivo assay to evaluate the schizonticidal activity of a compound in a murine malaria model.[6]

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino mice

  • Test compound and control drug (e.g., Chloroquine)

  • Giemsa stain

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment: Administer the test compound orally or via the desired route to groups of mice daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., Chloroquine).

  • Parasitemia Determination: On day 5, prepare thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group.

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the screening and evaluation of novel antimalarial compounds.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., SYBR Green I Assay) vs. P. falciparum Hit_Identification Hit Identification (Compounds with IC50 < threshold) Primary_Screening->Hit_Identification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) vs. Mammalian Cells Hit_Identification->Cytotoxicity_Assay Selectivity_Index Determine Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Lead_Selection Lead Candidate Selection (High Potency & Selectivity) Selectivity_Index->Lead_Selection Efficacy_Testing Efficacy Testing (e.g., 4-Day Suppressive Test) in Murine Model Lead_Selection->Efficacy_Testing Advance Promising Leads Toxicity_Studies Preliminary Toxicity Studies Efficacy_Testing->Toxicity_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicity_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Design & Testing

General workflow for antimalarial drug discovery.

This guide provides a foundational comparison for researchers engaged in the discovery and development of novel antimalarial agents. The provided data on related trifluoromethylquinoline derivatives suggests that this class of compounds holds promise and warrants further investigation. The detailed experimental protocols and pathway diagrams serve as a resource for designing and interpreting future studies in this critical area of research.

References

Validation of 8-(Trifluoromethyl)quinolin-4-amine Derivatives as Microtubule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Objective Comparison of a Novel Compound Class Against Established Microtubule-Targeting Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a novel class of compounds, 2-(trifluoromethyl)quinolin-4-amine derivatives, as potent microtubule inhibitors. Through a detailed comparison with established agents and supported by experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery. The information presented is based on a key study by Wu et al. (2023), which highlights the potential of these compounds as anticancer agents that target the tubulin cytoskeleton.[1][2]

Mechanism of Action: Disrupting the Cellular Skeleton

Derivatives of 2-(trifluoromethyl)quinolin-4-amine have been identified as a new class of tubulin polymerization inhibitors.[1] These compounds exert their anticancer effects by binding to the colchicine site on β-tubulin, a critical component of microtubules.[1][2] This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule network. The consequences of this disruption are severe for rapidly dividing cancer cells, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cellular_outcome Cellular Outcome Drug 2-(Trifluoromethyl)quinolin-4-amine Derivative (e.g., 5e) Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Network Disruption of Microtubule Network Polymerization->Network Arrest G2/M Phase Cell Cycle Arrest Network->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for 2-(trifluoromethyl)quinolin-4-amine derivatives.

Comparative Performance Data

The anti-proliferative activity of the most potent derivative from the study, compound 5e , was evaluated against several cancer cell lines and compared to the well-known microtubule inhibitor, Combretastatin A-4 (CA-4). Compound 5e demonstrated superior or comparable inhibitory activity, highlighting its potential as a promising anticancer agent.[1]

CompoundPC3 (prostate) IC₅₀ (µM)K562 (leukemia) IC₅₀ (µM)HeLa (cervical) IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
Compound 5e 0.490.080.013.84
Combretastatin A-4 (CA-4) Not ReportedNot Reported>0.051.10

Data synthesized from Wu et al. (2023).[1]

Experimental Protocols for Validation

The validation of a compound as a microtubule inhibitor involves a series of well-established in vitro and cell-based assays. The following are detailed protocols for the key experiments used to characterize the activity of 2-(trifluoromethyl)quinolin-4-amine derivatives.

Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm.[3][4] Inhibitors of polymerization will reduce the rate and extent of this OD increase.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[5]

    • Prepare a 10X stock of GTP (to a final concentration of 1 mM) and the test compound (e.g., 8-(Trifluoromethyl)quinolin-4-amine derivative) in an appropriate solvent like DMSO. Ensure the final DMSO concentration is below 1%.[4]

  • Assay Setup:

    • Pre-warm a 96-well microplate reader to 37°C.[4]

    • In a pre-chilled 96-well plate, add the test compound at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate the polymerization by adding GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[4][6]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the IC₅₀ value by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[7]

Start Start Reagents Prepare Reagents (Tubulin, GTP, Compound) Start->Reagents Setup Setup Assay Plate (on ice) Reagents->Setup Initiate Initiate Polymerization (add GTP) Setup->Initiate Measure Measure Absorbance (340nm) at 37°C over time Initiate->Measure Analyze Analyze Data (Plot OD vs. Time, Calculate IC₅₀) Measure->Analyze End End Analyze->End

Caption: Workflow for a tubulin polymerization assay.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells, revealing any disruptions caused by the inhibitor.

Principle: Cells are treated with the compound, fixed, and then stained with a primary antibody specific to α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule structures are then visualized using a fluorescence microscope.[8][9]

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa) onto sterile glass coverslips in a multi-well plate and culture until they reach approximately 60-70% confluency.[6][10]

    • Treat the cells with varying concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 24 hours).[6]

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells with PBS.

    • Fix the cells with ice-cold methanol at -20°C or with 4% formaldehyde.[5][6]

    • Permeabilize the cells with a buffer containing a detergent like Triton X-100 to allow antibody entry.[9]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).[6]

    • Incubate the cells with a primary antibody against α-tubulin.[6]

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated).[6]

  • Mounting and Visualization:

    • (Optional) Counterstain the nuclei with DAPI.[9]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[6]

    • Visualize the microtubule network using a fluorescence or confocal microscope.[11]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, identifying any cell cycle arrest induced by the compound.

Principle: Microtubule inhibitors that disrupt the mitotic spindle cause cells to arrest in the G2/M phase of the cell cycle.[10] This can be detected by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content of a large population of cells using a flow cytometer.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for a set time (e.g., 24 hours).[6][10]

    • Harvest both adherent and floating cells.[10]

  • Fixation:

    • Wash the cells with PBS and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store at -20°C.[6]

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[6]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

cluster_logic Logical Flow of Assay Interpretation Viability Decreased Cell Viability (Low IC₅₀) Target Microtubule Depolymerization (Immunofluorescence) Viability->Target Suggests cytotoxic effect, what is the target? Cycle G2/M Arrest (Flow Cytometry) Target->Cycle Confirms target, how does it affect the cell cycle? Fate Increased Apoptosis Cycle->Fate Shows mitotic arrest, what is the ultimate fate? Conclusion Potent Anticancer Activity via Microtubule Disruption Fate->Conclusion Confirms cell death mechanism

Caption: Logical flow of assay interpretation for microtubule inhibitor validation.

Conclusion

The available data strongly support the validation of 2-(trifluoromethyl)quinolin-4-amine derivatives as a promising new class of microtubule inhibitors.[1] Their potent anti-proliferative activity, coupled with a clear mechanism of action involving the disruption of tubulin polymerization, positions them as valuable lead compounds for the development of novel anticancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

comparative analysis of trifluoromethylated vs non-fluorinated quinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethylated versus non-fluorinated quinoline analogs reveals significant enhancements in metabolic stability, lipophilicity, and biological potency, underscoring the strategic value of trifluoromethylation in modern medicinal chemistry.

The introduction of a trifluoromethyl (-CF3) group to the quinoline scaffold is a key strategy in drug design, profoundly altering the molecule's physicochemical and biological properties.[1][2] This guide provides a comparative analysis of trifluoromethylated and non-fluorinated quinoline analogs, presenting experimental data, detailed protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals. The unique electronic properties of the -CF3 group—namely its high electronegativity and strong electron-withdrawing nature—contribute to improved pharmacokinetic profiles and enhanced interactions with biological targets.[3][4]

Physicochemical Properties: Impact on Lipophilicity and Basicity

The -CF3 group significantly influences two critical physicochemical parameters: lipophilicity (logP) and basicity (pKa).

Lipophilicity (logP): The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[3] Its incorporation into a quinoline ring generally increases the overall lipophilicity of the molecule.[3][5] This enhanced lipophilicity can improve a compound's ability to cross cell membranes, which is crucial for reaching intracellular targets and improving oral bioavailability.[2][5] For example, fluorinated quinoline analogs have shown that increased lipophilicity can correlate with enhanced biological activity, such as antimalarial potency.[6]

Basicity (pKa): As a powerful electron-withdrawing group, the -CF3 substituent reduces the electron density of the quinoline ring system.[4] This effect lowers the basicity of the quinoline nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterpart.[7][8] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[9]

Table 1: Comparative Physicochemical Properties
Compound/Analog PairPropertyTrifluoromethylated ValueNon-Fluorinated ValueFold Change/DifferenceReference
6-Substituted QuinolinelogP3.25 (6-CF3)~2.4 (Quinoline)~0.85 increase[1]
7-Substituted QuinolinepKa (Predicted)2.55 (7-CF3)4.9 (Quinoline)2.35 decrease[1]
Isoxazole AnalogsIC50 (MCF-7 cells)2.63 µM (CF3-isoxazole)19.72 µM (non-CF3 analog)~7.5x more active[10]
CB1 ModulatorsPotency (in vitro)More PotentLess PotentQualitative Improvement[11]

Note: Data is compiled from various sources and may involve different experimental conditions. Direct comparisons should be made with caution.

Experimental Protocols

Lipophilicity (logP) Determination via Shake-Flask Method

This protocol outlines the traditional method for determining the partition coefficient of a compound between n-octanol and water.

  • System Preparation: Prepare a mutually saturated two-phase system by vigorously shaking equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) for 24 hours, followed by separation.[1]

  • Sample Preparation: Dissolve a precisely weighed amount of the quinoline analog in the n-octanol phase to create a stock solution of known concentration.

  • Partitioning: Add a small volume of the stock solution to a larger, known volume of the aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[1]

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated.

  • Quantification: Carefully separate the two phases. Determine the concentration of the quinoline analog in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous)

pKa Determination via Potentiometric Titration

This protocol determines the pKa of a basic compound like quinoline.

  • Sample Preparation: Dissolve a known concentration of the trifluoromethyl-substituted quinoline in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.[1]

  • Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Endpoint Determination: Continue the titration past the equivalence point. Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the quinoline analog has been protonated (the midpoint of the titration curve).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent (e.g., Octanol or Water/Co-solvent) A->B C Partitioning (logP) or Titration (pKa) B->C D Equilibration / Data Recording C->D E Quantify Concentration (HPLC/UV) or Plot Titration Curve D->E F Calculate logP or pKa E->F G cluster_setup Incubation Setup (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis A Test Compound D Incubate & Take Time Points (t = 0, 5, 15, 30 min) B Liver Microsomes + Buffer C NADPH (Cofactor) E Quench with Acetonitrile + IS D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTORC1 AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits Bad/Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Trifluoromethylated Quinoline Analog Inhibitor->PI3K Inhibitor->AKT

References

Comparative Analysis of Structure-Activity Relationships in 8-(Trifluoromethyl)quinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-(trifluoromethyl)quinolin-4-amine derivatives based on available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following table summarizes the quantitative biological activity of various this compound derivatives. The data is compiled from studies investigating their potential as anticancer, antimalarial, and antimycobacterial agents.

Compound IDR1-Substitution (Position 2)R2-Substitution (Position 4-amino side chain)Target/AssayActivity (IC50/MIC in µM)Reference
Series 1: Anticancer Activity (Tubulin Polymerization Inhibitors)
5e-CF3-NH-(CH2)2-N(CH3)2HeLa (cervical cancer)0.01[1]
K562 (leukemia)0.08[1]
PC3 (prostate cancer)0.49[1]
5f-CF3-NH-(CH2)3-N(CH3)2HeLa (cervical cancer)0.02[1]
5o-CF3-NH-(p-fluorophenyl)HeLa (cervical cancer)0.03[1]
Series 2: Antimalarial Activity
8-CF3-CH(OH)-CH2-imidazol-1-ylP. falciparumNot explicitly quantified in abstract[2]
40aUnspecifiedUnspecifiedP. falciparum (chloroquine-sensitive)0.25[2]
Series 3: Antimycobacterial Activity
1-CF3-NH-(CH2)2-NH2M. tuberculosis H37RvMIC: 3.13 µg/mL (~8.2 µM)[3]
VERO cells (cytotoxicity)IC50: 3.9 µg/mL (~10.2 µM)[3]
4-CF3-NH-(CH2)2-NH-t-butylM. tuberculosis H37RvActivity mentioned but not quantified in abstract[3]

Key SAR Insights:

  • Anticancer Activity: For 2,8-bis(trifluoromethyl)quinolin-4-amine derivatives, the nature of the side chain at the 4-amino position significantly influences cytotoxic activity. Short alkyl chains with a terminal dimethylamino group (as in 5e and 5f) confer potent activity against various cancer cell lines.[1] Aromatic substitution, such as a p-fluorophenyl group (5o), also results in high potency.[1]

  • Antimalarial Activity: The presence of a trifluoromethyl group at position 8, combined with another at position 2, and an imidazole-containing side chain at position 4, shows promising antimalarial properties.[2]

  • Antimycobacterial Activity: A simple ethylenediamine side chain at the 4-amino position of a 2,8-bis(trifluoromethyl)quinoline core (compound 1) demonstrates notable activity against Mycobacterium tuberculosis H37Rv.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a buffer is prepared on ice.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used, and the increase in fluorescence is measured.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitors will decrease the rate and extent of polymerization.[5][6]

Antimycobacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for a period of 7 days or more, depending on the growth rate of the mycobacteria.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.[7][8]

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivative Library screening Primary Screening (e.g., Cytotoxicity) synthesis->screening Test secondary Secondary Assays (e.g., Mechanism of Action) screening->secondary Active Hits in_vivo In Vivo Testing (Animal Models) secondary->in_vivo Promising Candidates sar SAR Analysis secondary->sar Data optimization Lead Optimization in_vivo->optimization Feedback sar->optimization Insights optimization->synthesis Design New Derivatives

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Key Structure-Activity Relationships of this compound Derivatives

Caption: Summary of key SAR findings for this compound derivatives.

References

Comparative Cytotoxicity of Trifluoromethyl-Substituted Quinolin-4-amines on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide summarizes the cytotoxic effects of 2-(trifluoromethyl)quinolin-4-amine derivatives against various human cancer cell lines, providing valuable data for researchers exploring the therapeutic potential of trifluoromethyl-substituted quinolinamines.

Quantitative Cytotoxicity Data

The anti-proliferative activities of a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were evaluated against three human cancer cell lines: PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDCell LineIC50 (µM)
5e PC30.49
K5620.08
HeLa0.01
5f HeLa< 0.01
5o HeLa< 0.01
Combretastatin A-4 (Reference)HeLa~0.02

Data sourced from a study on 2-(Trifluoromethyl)quinolin-4-amine derivatives[1].

The results indicate that compounds 5e, 5f, and 5o exhibit potent anti-proliferative activities, with IC50 values in the nanomolar to low micromolar range. Notably, their potency against the HeLa cell line was superior to that of the well-known anticancer agent, Combretastatin A-4[1]. Compound 5e demonstrated broad-spectrum activity against all three tested cell lines[1].

Experimental Protocols

The evaluation of cytotoxicity for the 2-(Trifluoromethyl)quinolin-4-amine derivatives was primarily conducted using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., PC3, K562, HeLa) are cultured in an appropriate medium, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. The cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 2-(trifluoromethyl)quinolin-4-amine derivatives) for a specified duration, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is included in parallel.

  • MTT Incubation: Following the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., PC3, K562, HeLa) seeding Cell Seeding in 96-well Plates cell_culture->seeding adhesion Overnight Incubation (Cell Adhesion) seeding->adhesion treatment Treat Cells with Compounds adhesion->treatment compound_prep Prepare Serial Dilutions of 2-(Trifluoromethyl)quinolin-4-amine Derivatives compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate (Mitochondrial Reduction) add_mtt->mtt_incubation solubilize Add Solubilizing Agent (DMSO) mtt_incubation->solubilize read_absorbance Measure Absorbance (Microplate Reader) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Studies on structurally related quinoline derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The representative compound 5e was found to arrest HeLa cells at the G2/M phase and induce apoptosis in a dose-dependent manner[1]. The following diagram illustrates a plausible apoptotic signaling pathway initiated by such compounds.

apoptosis_pathway cluster_compound Cellular Stress cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptotic Events compound 2-(Trifluoromethyl)quinolin-4-amine Derivative bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c (release) mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates parp PARP Cleavage cas3->parp dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by quinoline derivatives.

References

Assessing the Specificity of 8-(Trifluoromethyl)quinolin-4-amine as a Fluorescent Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of 8-(Trifluoromethyl)quinolin-4-amine as a fluorescent probe. Due to a lack of published experimental data for this specific compound, this document outlines a comparative analysis based on structurally related quinoline-based probes and details the necessary experimental protocols to rigorously evaluate its performance.

Introduction to Quinoline-Based Fluorescent Probes

Quinoline derivatives are a prominent class of fluorophores used in the development of fluorescent probes for detecting various analytes, including metal ions and reactive oxygen species (ROS). Their appeal lies in their tunable photophysical properties, good biocompatibility, and the relative ease with which their structure can be modified to achieve selectivity for a specific target. The 8-aminoquinoline scaffold, in particular, has been extensively utilized in the design of sensors for zinc ions (Zn²⁺).

Comparative Analysis with Alternative Fluorescent Probes

To assess the potential of this compound, it is crucial to compare its expected photophysical and sensing properties with well-established fluorescent probes. The following table summarizes key performance indicators for representative quinoline-based probes and other common fluorescent sensors. The values for this compound are presented as "To Be Determined (TBD)" and represent the key parameters to be measured.

PropertyThis compoundTSQ (for Zn²⁺)Fluo-3 (for Ca²⁺)Dihydroethidium (for O₂⁻)
Excitation Max (λ_ex) TBD~360 nm~506 nm~518 nm
Emission Max (λ_em) TBD~490 nm~526 nm~606 nm
Quantum Yield (Φ_F) TBD~0.02 (free), ~0.08 (bound)~0.03 (free), ~0.14 (bound)Low (non-fluorescent), High (fluorescent product)
Binding Affinity (K_d) TBD~10⁻⁹ M for Zn²⁺~325 nM for Ca²⁺N/A (Reacts with O₂⁻)
Selectivity TBDHigh for Zn²⁺ over other divalent cationsHigh for Ca²⁺ over Mg²⁺Selective for superoxide
Fold-Change in Fluorescence TBD~4-fold increase~40-fold increase>10-fold increase

Experimental Protocols for Specificity Assessment

A thorough evaluation of this compound as a fluorescent probe requires a series of well-defined experiments. The following protocols outline the key steps to determine its photophysical properties and specificity.

Determination of Photophysical Properties

Objective: To measure the fundamental photophysical characteristics of the probe.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in the experimental buffer (e.g., HEPES or PBS, pH 7.4).

  • Absorption Spectroscopy: Record the UV-visible absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

    • To determine the fluorescence quantum yield (Φ_F), use a well-characterized fluorescent standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime of the probe in the absence and presence of the target analyte.

Assessment of Selectivity for Metal Ions

Objective: To evaluate the probe's response to a range of biologically relevant metal ions.

Methodology:

  • Preparation of Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, MnCl₂, NiCl₂) in deionized water.

  • Fluorescence Titration:

    • To a solution of this compound in buffer, add increasing concentrations of the primary target metal ion (e.g., Zn²⁺).

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity (dissociation constant, K_d).

  • Competition Assay:

    • To a solution of the probe pre-incubated with the primary target metal ion, add a significant excess (e.g., 10-fold or 100-fold) of other competing metal ions.

    • Record the fluorescence emission spectrum to observe any changes in fluorescence intensity. A minimal change indicates high selectivity for the primary target.

Evaluation of Specificity for Reactive Oxygen Species (ROS)

Objective: To determine if the probe reacts with common reactive oxygen species.

Methodology:

  • Generation of ROS:

    • Superoxide (O₂⁻): Use a xanthine/xanthine oxidase system or KO₂.

    • Hydrogen Peroxide (H₂O₂): Prepare fresh dilutions from a stock solution.

    • Hydroxyl Radical (•OH): Use the Fenton reaction (Fe²⁺ + H₂O₂).

    • Hypochlorite (OCl⁻): Use sodium hypochlorite solution.

  • Fluorescence Response:

    • Incubate the probe with each ROS-generating system.

    • Record the fluorescence emission spectrum at different time points to monitor any changes in fluorescence intensity.

    • Include appropriate controls (e.g., probe with only the enzyme, probe with only the substrate) to rule out non-specific interactions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for assessing the specificity of a novel fluorescent probe.

G cluster_0 Probe Characterization cluster_1 Specificity Assessment cluster_2 Performance Evaluation synthesis Synthesis & Purification of This compound photophys Photophysical Properties (Abs, Em, QY, Lifetime) synthesis->photophys selectivity Selectivity Screening photophys->selectivity metal_ions Metal Ions (Zn²⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) selectivity->metal_ions ros Reactive Oxygen Species (O₂⁻, H₂O₂, •OH, OCl⁻) selectivity->ros other Other Analytes (e.g., pH, thiols) selectivity->other quant Quantitative Analysis (Binding Affinity, LoD) metal_ions->quant ros->quant other->quant comp Comparison with Existing Probes quant->comp app Application in Biological Systems comp->app

Caption: Workflow for the characterization and specificity assessment of a novel fluorescent probe.

Conclusion

While the specific fluorescent properties and target selectivity of this compound remain to be experimentally determined, its chemical structure suggests potential as a fluorescent probe, likely for metal ions. The experimental framework provided in this guide offers a comprehensive approach to rigorously assess its performance. By systematically characterizing its photophysical properties and evaluating its specificity against a panel of relevant analytes, researchers can determine its utility for applications in biological imaging and sensing. The comparison with established probes will be crucial in positioning this novel compound within the existing landscape of fluorescent sensors.

comparing the material properties of polymers with and without 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anticipated enhancements in polymer performance when incorporating 8-(Trifluoromethyl)quinolin-4-amine, based on data from analogous fluorinated and heterocyclic polymer systems.

The strategic incorporation of specialized monomers into polymer backbones is a cornerstone of advanced materials science, enabling the tailoring of properties for specific and demanding applications. This guide provides a comparative analysis of the material properties of polymers with and without the inclusion of this compound. Due to the nascent stage of research into this specific monomer, this guide leverages experimental data from analogous polymer systems, particularly fluorinated polyimides and polymers containing quinoline moieties, to project the likely effects on thermal, mechanical, optical, and electrical properties. This approach offers valuable insights for researchers, scientists, and drug development professionals exploring novel polymer formulations.

Projected Impact on Material Properties

The introduction of this compound into a polymer matrix is anticipated to induce significant changes in its material properties. The trifluoromethyl (-CF3) group is well-documented for its ability to enhance thermal stability, lower the dielectric constant, and increase hydrophobicity. The rigid, heterocyclic quinoline structure is expected to contribute to improved mechanical strength and thermal resistance.

A key advantage of incorporating fluorine-containing groups is the high bond energy of the C-F bond (approximately 485 kJ/mol), which imparts superior thermal stability to the polymer.[1] This modification is expected to increase both the glass transition temperature (Tg) and the thermal decomposition temperature. Furthermore, the presence of bulky trifluoromethyl groups can disrupt polymer chain packing, increasing the free volume and leading to enhanced solubility in organic solvents and a lower dielectric constant.[2][3][4]

Quantitative Data Comparison

To illustrate the potential effects, the following tables summarize quantitative data from studies on polyimides, comparing a standard polyimide to a fluorinated polyimide containing trifluoromethyl groups, which serves as a proxy for a polymer modified with this compound.

Table 1: Comparison of Thermal Properties

PropertyStandard Polyimide (Kapton® - Representative)Fluorinated Polyimide (TPPI50 - Proxy)[1][5][6]
Glass Transition Temperature (Tg)~360 °C402 °C
5% Weight Loss Temperature (T5%)~550 °C563 °C

Table 2: Comparison of Mechanical Properties

PropertyStandard Polyimide (Kapton® - Representative)Fluorinated Polyimide (TPPI50 - Proxy)[1][5][6]
Tensile Strength~170 MPa232.73 MPa
Elongation at Break~70%26.26%
Tensile Modulus~3.0 GPa5.53 GPa

Table 3: Comparison of Electrical Properties

PropertyStandard Polyimide (Kapton® - Representative)Fluorinated Polyimide (TPPI50 - Proxy)[1][5][6]
Dielectric Constant (1 MHz)~3.42.312
Dielectric Loss (1 MHz)~0.0020.00676

Table 4: Comparison of Optical and Other Properties

PropertyStandard Polyimide (Kapton® - Representative)Fluorinated Polyimide (Proxy)[2][3]
UV-Vis Absorption Cutoff~380-420 nm382–412 nm
Water Uptake~1-3%0.44–0.65%

Visualizing the Impact and Workflow

To better understand the logical relationships and experimental processes, the following diagrams are provided.

logical_relationship cluster_monomer This compound cluster_properties Enhanced Polymer Properties cluster_structural Structural Features monomer CF3-Quinoline-NH2 cf3 Trifluoromethyl (-CF3) Group monomer->cf3 quinoline Rigid Quinoline Ring monomer->quinoline thermal Increased Thermal Stability (Higher Tg, Td) mechanical Improved Mechanical Strength (Higher Modulus) dielectric Lower Dielectric Constant optical High Optical Transparency solubility Enhanced Solubility cf3->thermal High C-F Bond Energy cf3->dielectric Low Polarizability cf3->solubility Increased Free Volume quinoline->thermal Rigid Backbone quinoline->mechanical Stiff Structure quinoline->optical Aromatic Structure experimental_workflow cluster_synthesis Polymer Synthesis cluster_data Data Analysis monomer_synthesis Monomer Synthesis (e.g., Diamine with 8-(CF3)quinolin-4-amine) polymerization Polymerization (e.g., with Dianhydride) monomer_synthesis->polymerization film_casting Film Casting / Sample Preparation polymerization->film_casting thermal_analysis Thermal Analysis (TGA, DSC) film_casting->thermal_analysis mechanical_testing Mechanical Testing (Tensile) film_casting->mechanical_testing dielectric_analysis Dielectric Spectroscopy film_casting->dielectric_analysis optical_analysis UV-Vis Spectroscopy film_casting->optical_analysis structural_analysis Structural Analysis (FTIR, NMR) film_casting->structural_analysis comparison Comparative Analysis of Properties thermal_analysis->comparison mechanical_testing->comparison dielectric_analysis->comparison optical_analysis->comparison structural_analysis->comparison

References

in vitro vs in vivo efficacy of 8-(Trifluoromethyl)quinolin-4-amine-based agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 8-(Trifluoromethyl)quinolin-4-amine-based Agents: In Vitro vs. In Vivo Performance

Introduction

Derivatives of the this compound scaffold have emerged as a promising class of compounds in anticancer research. Their structural similarity to the antimalarial drug mefloquine, which has demonstrated notable anticancer properties, has spurred further investigation into their efficacy and mechanism of action. This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of these agents, supported by experimental data from various studies. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals.

In Vitro Efficacy

The in vitro anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of 2-(trifluoromethyl)quinolin-4-amine derivatives and the related compound mefloquine.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 5e PC3Prostate Cancer0.49[1]
K562Leukemia0.08[1]
HeLaCervical Cancer0.01[1]
Compound 5f HeLaCervical Cancer< 0.01[1]
Compound 5o HeLaCervical Cancer< 0.01[1]
Mefloquine PC3Prostate Cancer~10[2][3]
DU145Prostate Cancer~10[3]
Gastric Cancer Cell LinesGastric Cancer0.5 - 0.7[4]

In Vivo Efficacy

In vivo studies, typically conducted in animal models, are crucial for assessing the therapeutic potential of these compounds in a whole-organism context.

Quantitative Data Summary

The following table presents the in vivo anticancer efficacy of mefloquine in xenograft mouse models.

CompoundAnimal ModelCancer TypeDosageEfficacyReference
Mefloquine C57BL/6J mice with PC3 xenograftsProstate Cancer200 µ g/mouse (IP injection)Improved survival rate compared to control group.[2]
Mefloquine Gastric cancer xenograft mouse modelsGastric CancerNot specifiedSignificantly inhibited tumor growth.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Assays

1. Cell Viability Assessment (MTT Assay) [5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted in the culture medium. The final concentration of the solvent (e.g., DMSO) is kept below 0.5% to avoid toxicity. The old medium is replaced with 100 µL of the medium containing the test compounds.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) [5]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

3. Cell Cycle Analysis [2]

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in PBS containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Xenograft Model[7]
  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 2x10⁶ PC3 cells) are subcutaneously implanted into the flanks of the mice.[2]

  • Compound Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the anticancer effects of this compound-based agents.

PI3K/Akt/mTOR Pathway

Mefloquine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in gastric cancer.[4] This inhibition is believed to be phosphatase-dependent.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Mefloquine Mefloquine Mefloquine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by mefloquine.

Reactive Oxygen Species (ROS) Generation

Mefloquine treatment has been observed to induce significant production of reactive oxygen species (ROS) in prostate cancer cells.[2] This increase in oxidative stress can lead to non-apoptotic cell death.[2]

ROS_Generation_Pathway Mefloquine Mefloquine Mitochondria Mitochondria Mefloquine->Mitochondria Acts on ROS ROS (Reactive Oxygen Species) Mitochondria->ROS Increases Production OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to CellDeath Cell Death (Non-apoptotic) OxidativeStress->CellDeath Induces

Caption: Mefloquine-induced ROS generation leading to cell death.

Experimental Workflow

The general workflow for screening and evaluating the anticancer potential of novel this compound-based agents is depicted below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CompoundSynthesis Compound Synthesis & Characterization CellViability Cell Viability Assays (e.g., MTT) CompoundSynthesis->CellViability IC50 Determine IC50 Values CellViability->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism LeadCompound Lead Compound Identification Mechanism->LeadCompound Select Lead AnimalModel Animal Model Development (Xenograft) Efficacy Efficacy Studies (Tumor Growth Inhibition) AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity LeadCompound->AnimalModel

Caption: General workflow for anticancer drug screening.

Conclusion

This compound-based agents, including mefloquine and its derivatives, have demonstrated significant anticancer efficacy both in vitro and in vivo. Their mechanism of action appears to be multifactorial, involving the inhibition of key survival pathways like PI3K/Akt/mTOR and the induction of oxidative stress. The data presented in this guide highlights the therapeutic potential of this class of compounds and provides a foundation for further research and development in the field of oncology. The detailed experimental protocols offer a practical resource for scientists working to validate and expand upon these findings.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 8-(Trifluoromethyl)quinolin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of 8-(Trifluoromethyl)quinolin-4-amine and its structurally related analogs against various biological targets, with a primary focus on protein kinases. While comprehensive screening data for this compound itself is not extensively available in the public domain, analysis of its close derivatives offers critical insights into the potential on- and off-target activities of this quinoline scaffold.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a trifluoromethyl group can significantly influence a molecule's potency, metabolic stability, and target selectivity. This guide synthesizes available data to present a comparative view of how modifications to the trifluoromethylquinoline skeleton impact its interaction with the broader biological landscape.

Comparative Analysis of Kinase Inhibitory Profiles

The primary focus of cross-reactivity studies for many quinoline derivatives has been on the human kinome, a large family of enzymes that are critical regulators of cellular processes and prominent drug targets, particularly in oncology. The following tables summarize the inhibitory activity of key trifluoromethylquinoline derivatives against a panel of protein kinases, offering a comparative perspective against established multi-kinase inhibitors.

Table 1: Kinase Inhibitory Profile of a 7-(Trifluoromethyl)quinoline Derivative (Compound 21b) Compared to Clinically Approved Multi-Kinase Inhibitors. [1]

Kinase TargetCompound 21b (IC50, nM)¹Crizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met< 1.0511.3
ALK>1000150.8-
VEGFR2>1000-0.035
Ron>1000-124
Axl>1000-7
Tie-2>1000-14.3
RET>1000-5.2
KIT>1000-4.6
FLT3>1000-11.3
PDGFRβ>1000-234
FGFR1>1000-5294

¹Compound 21b is 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline. Data illustrates high selectivity for c-Met.[1]

Table 2: Antiproliferative Activity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives. [2]

CompoundPC3 (IC50, µM)K562 (IC50, µM)HeLa (IC50, µM)
5e 0.490.080.01
5f >500.250.02
5o 0.860.120.01
Combretastatin A-4 0.0030.0020.002

These derivatives were identified as potent microtubule polymerization inhibitors.[2]

Table 3: Antimycobacterial Activity of 2,8-bis(Trifluoromethyl)quinoline Derivatives. [3]

CompoundM. tuberculosis H37Rv (% Inhibition at 6.25 µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)
1 983.13
2 49>6.25
3 62>6.25
4 25>6.25

Signaling Pathways and Experimental Workflows

To understand the context of these cross-reactivity studies, it is essential to visualize the relevant signaling pathways and the experimental workflows used to generate the data.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Ligand->RTK Binding & Dimerization Adaptor Adaptor Proteins RTK->Adaptor Autophosphorylation PI3K PI3K RTK->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation, Survival ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Simplified signaling pathway often targeted by quinoline-based kinase inhibitors.

G cluster_workflow General Workflow for Kinase Inhibitor Profiling start Start: Test Compound (e.g., this compound) prep Prepare Compound Dilution Series start->prep assay_setup Set up Kinase Assay: - Kinase - Substrate - ATP prep->assay_setup incubation Add Compound & Incubate assay_setup->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Cross-reactivity Profile ic50->end

Caption: A generalized experimental workflow for assessing kinase inhibitor cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of quinoline derivatives.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., PC3, K562, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The available data on trifluoromethyl-substituted quinoline amines reveal a class of compounds with potent and often selective biological activities. The high c-Met selectivity of a 7-(trifluoromethyl)quinoline derivative suggests that strategic substitutions can be leveraged to achieve desired target engagement with minimal off-target effects within the kinome.[1] Furthermore, the potent antiproliferative and antimycobacterial activities of other analogs highlight the therapeutic potential of this scaffold beyond kinase inhibition.[2][3]

For researchers working with this compound, this comparative guide underscores the importance of comprehensive profiling to fully characterize its biological activity. The provided protocols offer a starting point for such investigations. Future studies involving broad kinase screening and other off-target liability assays will be crucial to fully elucidate the selectivity profile of this specific compound and guide its potential development as a chemical probe or therapeutic agent.

References

Safety Operating Guide

Safe Disposal of 8-(Trifluoromethyl)quinolin-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 8-(Trifluoromethyl)quinolin-4-amine as a hazardous substance. Proper disposal through a licensed waste management facility is mandatory. Adherence to personal protective equipment (PPE) protocols is critical to ensure personnel safety.

This guide provides detailed procedures for the safe disposal of this compound, a crucial step in maintaining laboratory safety and environmental compliance. The following protocols are based on safety data sheets for structurally related compounds and are intended for use by researchers, scientists, and professionals in drug development.

Hazard Assessment and Personal Protective Equipment

Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation[1][2][4][5].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To avoid skin contact which may cause irritation[1][2][4][5].
Body Protection Laboratory coat. A chemical-resistant apron is recommended if handling large quantities.To protect against accidental splashes and contamination of personal clothing[1].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of dust or fumes which may cause respiratory irritation[1][2][4][5].

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular solid waste[1][3].

Step 1: Waste Segregation

  • Isolate waste containing this compound from all other laboratory waste streams. This includes contaminated labware, PPE, and absorbent materials used for spill cleanup.

Step 2: Container Selection

  • Use a dedicated, chemically compatible, and sealable hazardous waste container. The container must be in good condition with no leaks or residues on the exterior.

Step 3: Labeling

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

    • Your name, department, and contact information.

Step 4: Temporary Storage

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].

Step 5: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not accumulate more than the allowable limit of hazardous waste in your SAA.

Step 6: Final Disposal

  • Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal[1][4][5].

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition[6].

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Prevent the spill from spreading and from entering drains or waterways[1][3].

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container[1]. For liquid spills, use an inert absorbent material to soak up the substance before placing it in the waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound Waste waste_type Is the waste contaminated with this compound? start->waste_type segregate Segregate as Hazardous Chemical Waste waste_type->segregate  Yes non_hazardous Follow Standard Lab Waste Procedures waste_type->non_hazardous  No container Use a Labeled, Sealed, and Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal via Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds, including 8-(trifluoromethyl)quinolin-5-amine, 4-chloro-8-(trifluoromethyl)quinoline, and 8-(trifluoromethyl)quinolin-4-ol, as well as general laboratory safety principles. A cautious and proactive approach to safety is essential when handling this and other novel chemical entities.

Hazard Assessment and Engineering Controls

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The required PPE will vary based on the specific laboratory activity being performed.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)

Operational and Disposal Plans

A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before beginning any work, thoroughly review this safety guide. Don the appropriate PPE as detailed in the table above. Ensure the chemical fume hood is functioning correctly and the work surface is clean and uncluttered.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a balance enclosure to contain any airborne particles. Use anti-static weighing paper or a tared container.

  • Solution Preparation: Prepare all solutions within a certified chemical fume hood. Slowly add the solvent to the solid compound to prevent splashing. If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol). Treat all disposable materials used in the process as contaminated waste.

Chemical Spill Emergency Workflow

In the event of a spill, immediate and appropriate action is critical.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (if safe) cluster_reporting Reporting & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill if safe to do so Evacuate->Isolate Assess Assess the spill size and risk Isolate->Assess PPE Don appropriate PPE Assess->PPE Minor Spill Report Report the incident to the supervisor Assess->Report Major Spill (Seek Assistance) Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect residue and contaminated materials Neutralize->Collect Dispose Dispose of waste in a labeled, sealed container Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and solvent rinses, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams.

  • Decontamination: Rinse any glassware that has come into contact with the compound with a suitable organic solvent. This initial rinsate must be collected and disposed of as hazardous waste.

Always follow your institution's specific guidelines for hazardous waste disposal and arrange for pickup through your Environmental Health and Safety (EHS) office.[4]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。